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  • Product: nonan-3-amine hydrochloride
  • CAS: 855958-78-0

Core Science & Biosynthesis

Foundational

nonan-3-amine hydrochloride chemical properties

Chemical Class: Aliphatic Amine Salt | Primary Application: Lipid Nanoparticle (LNP) Synthesis & Medicinal Chemistry Executive Summary Nonan-3-amine hydrochloride is the stabilized salt form of 3-aminononane (CAS 33787-9...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Class: Aliphatic Amine Salt | Primary Application: Lipid Nanoparticle (LNP) Synthesis & Medicinal Chemistry

Executive Summary

Nonan-3-amine hydrochloride is the stabilized salt form of 3-aminononane (CAS 33787-95-0). Unlike its liquid free-base counterpart, which is prone to oxidation and difficult to handle in precise stoichiometric quantities, the hydrochloride salt presents as a stable, crystalline solid.

This compound is of increasing interest in drug delivery systems , specifically as a hydrophobic building block for ionizable lipids used in Lipid Nanoparticles (LNPs) for mRNA delivery. Its 9-carbon chain with a specific branching point at position 3 offers a unique steric profile that modulates the packing parameter of lipid bilayers, influencing endosomal escape efficiency. Additionally, it serves as a masking moiety for anionic phosphonate prodrugs, enhancing cellular permeability.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

The following data distinguishes the commercially available free base from the laboratory-prepared hydrochloride salt.

PropertyNonan-3-amine (Free Base)Nonan-3-amine Hydrochloride (Salt)
CAS Number 33787-95-0 Not widely indexed (Custom Synthesis)
Molecular Formula


Molecular Weight 143.27 g/mol 179.73 g/mol
Physical State Colorless to pale yellow liquidWhite to off-white crystalline solid
Solubility Organic solvents (DCM, DMSO); Poor in waterHigh water solubility; Soluble in Ethanol/MeOH
pKa (Predicted) ~10.5 (Amine conjugate acid)N/A (Already protonated)
Hygroscopicity LowModerate to High (Desiccant storage required)

Critical Note on Isomerism: The carbon at position 3 is chiral. Standard synthesis yields a racemic mixture (


). Enantiopure forms require asymmetric synthesis or chiral resolution, which is critical if the final drug target has a specific stereochemical requirement.

Synthesis Protocol: Reductive Amination

Methodology: The most robust route to high-purity nonan-3-amine hydrochloride is the Reductive Amination of 3-nonanone using sodium cyanoborohydride (


). This "one-pot" method avoids the isolation of unstable imine intermediates.
Reagents Required[12][13][14]
  • Precursor: 3-Nonanone (CAS 925-78-0)

  • Nitrogen Source: Ammonium Acetate (

    
    ) (Excess: 10 eq)
    
  • Reducing Agent: Sodium Cyanoborohydride (

    
    )[1]
    
  • Solvent: Methanol (Anhydrous)

  • Salt Formation: 4M HCl in Dioxane

Step-by-Step Workflow
  • Imine Formation: Dissolve 3-nonanone (1.0 eq) and Ammonium Acetate (10.0 eq) in dry Methanol. Stir under inert atmosphere (

    
    ) for 30 minutes to establish the ketone-imine equilibrium.
    
  • Reduction: Cool the mixture to 0°C. Slowly add

    
     (0.7 eq). Note: Cyanoborohydride is preferred over Borohydride (
    
    
    
    ) because it selectively reduces the imine at pH 6-7 without reducing the ketone.
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor via TLC (stain with Ninhydrin).

  • Quench & Workup: Acidify with concentrated HCl to pH < 2 (destroys residual hydride and evolves HCN – perform in fume hood ). Basify with NaOH to pH > 12 to liberate the free amine. Extract with Dichloromethane (DCM).

  • Salt Formation: Dry the organic layer (

    
    ) and filter. Add 4M HCl in Dioxane dropwise to the filtrate. The amine hydrochloride will precipitate as a white solid.
    
  • Purification: Recrystallize from Ethanol/Ether if necessary.

Reaction Pathway Visualization

SynthesisPath Ketone 3-Nonanone (C9 Ketone) Imine Intermediate Imine Ketone->Imine Equilibrium NH4 NH4OAc (Ammonium Acetate) NH4->Imine FreeBase Nonan-3-amine (Free Base) Imine->FreeBase Reduction RedAgent NaBH3CN (Reductant) RedAgent->FreeBase FinalSalt Nonan-3-amine Hydrochloride FreeBase->FinalSalt Salt Formation HCl HCl in Dioxane HCl->FinalSalt

Caption: One-pot reductive amination workflow converting 3-nonanone to the stable hydrochloride salt.

Handling, Stability & Analytics

Stability Profile
  • Oxidation: The free amine is susceptible to N-oxidation (forming N-oxides) upon exposure to air, turning yellow over time. The hydrochloride salt effectively blocks the lone pair on the nitrogen, rendering it oxidation-resistant.

  • Hygroscopicity: Amine salts are often hygroscopic. Store in a desiccator at RT or -20°C for long-term banking.

Analytical Validation (Self-Validating Protocol)

To confirm the synthesis of the salt, perform Proton NMR (


-NMR)  in 

or

.
  • Diagnostic Signal 1 (Ammonium): A broad singlet at

    
     8.0–8.5 ppm (3H) corresponding to 
    
    
    
    . This confirms successful salt formation.
  • Diagnostic Signal 2 (Chiral Center): A multiplet at

    
     ~3.0 ppm (1H) corresponding to the methine proton (
    
    
    
    ).
  • Diagnostic Signal 3 (Tails): Distinct methyl triplets and methylene multiplets for the ethyl (C1-C2) and hexyl (C4-C9) chains.

Applications in Drug Discovery

The nonan-3-amine moiety is a strategic "lipophilic tail" used to modulate the physicochemical properties of bioactive molecules.

A. Ionizable Lipids for LNP (mRNA Delivery)

In LNP synthesis, the "tail length" and "branching" determine the fluidity of the lipid nanoparticle.

  • Mechanism: A C9 tail (nonyl) provides intermediate lipophilicity (

    
     for the chain).
    
  • Branching Effect: The position-3 amine creates an asymmetric tail (Ethyl vs. Hexyl). This asymmetry disrupts lipid crystallization, promoting a more fluid, fusogenic LNP surface that enhances endosomal escape of mRNA payloads.

B. Phosphonate Prodrugs

Anionic drugs (like nucleotide antivirals) have poor membrane permeability.

  • Strategy: Reacting the drug with nonan-3-amine masks the negative charge via a phosphoramidate bond.

  • Result: The lipophilic amine tail drags the polar drug across the cell membrane. Once inside, intracellular enzymes (phosphoramidases) cleave the P-N bond, releasing the active drug and the amine byproduct.

Application Logic Visualization

ApplicationLogic Amine Nonan-3-amine HCl Coupling Chemical Coupling Amine->Coupling Formulation Microfluidic Mixing Amine->Formulation Drug Anionic Drug (e.g., Phosphonate) Drug->Coupling LipidHead Ionizable Headgroup (for LNP) LipidHead->Formulation Prodrug Lipophilic Prodrug (Masked Charge) Coupling->Prodrug LNP Lipid Nanoparticle (mRNA Carrier) Formulation->LNP CellEntry Enhanced Cell Permeability Prodrug->CellEntry LNP->CellEntry

Caption: Dual utility of nonan-3-amine in prodrug synthesis and LNP formulation to enhance cellular uptake.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17953470, Nonan-3-amine. Retrieved from [Link]

  • Organic Chemistry Portal. Reductive Amination: Synthesis of Primary Amines. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Amines, C10-16-alkyldimethyl, N-oxides.[2] (General safety data for aliphatic amine derivatives). Retrieved from [Link]

Sources

Exploratory

nonan-3-amine hydrochloride CAS number and IUPAC name

Executive Summary Nonan-3-amine hydrochloride is a specific aliphatic amine salt derived from the 9-carbon linear chain nonane. While less ubiquitous than its terminal isomer (nonan-1-amine), the C3-substituted isomer of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nonan-3-amine hydrochloride is a specific aliphatic amine salt derived from the 9-carbon linear chain nonane. While less ubiquitous than its terminal isomer (nonan-1-amine), the C3-substituted isomer offers unique steric and amphiphilic properties valuable in surfactant chemistry, corrosion inhibition, and as a lipophilic building block in drug discovery.

This guide provides a definitive technical profile of nonan-3-amine hydrochloride, addressing its nomenclature, synthesis, and physicochemical characteristics. Crucially, this guide distinguishes the linear compound from the bicyclic "3-nonylamine" derivatives often encountered in pharmaceutical literature (e.g., Granisetron intermediates), preventing common identification errors.

Chemical Identity & Nomenclature

Accurate identification is critical due to the prevalence of isomeric forms and naming ambiguities in chemical databases.

Core Identifiers
Parameter Data Notes
IUPAC Name Nonan-3-amine hydrochloride Preferred systematic name.
Alternative Names 3-Aminononane hydrochloride1-Ethylheptan-1-amine hydrochloride"1-Ethylheptylamine" reflects the branching at the amine position.
CAS Number (Free Base) The specific CAS for the HCl salt is not widely indexed in public registries; the free base CAS is the standard reference point.
Molecular Formula C

H

N

HCl
Molecular Weight 179.73 g/mol 143.27 (Base) + 36.46 (HCl)
SMILES (Free Base) CCCCCCC(CC)NSalt form: CCCCCCC(CC)[NH3+].[Cl-]
Chirality C3 is a stereocenter.Typically supplied as a racemate unless specified as (R)- or (S)-.
Critical Disambiguation Warning

Researcher Note: Do not confuse Nonan-3-amine with Endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (CAS 76272-56-5).[1] The latter is a bicyclic bridgehead amine used in the synthesis of antiemetics like Granisetron. Literature searching for "3-nonylamine" often erroneously retrieves the bicyclic compound. Verify the structure (linear vs. bicyclic) before procurement.

Synthesis & Manufacturing

The synthesis of nonan-3-amine hydrochloride is most efficiently achieved through the reductive amination of the corresponding ketone, nonan-3-one . This route avoids the over-alkylation issues common with nucleophilic substitution.

Synthetic Route: Reductive Amination

Precursor: Nonan-3-one (CAS 925-78-0).

Step-by-Step Protocol:

  • Imine Formation: Nonan-3-one is reacted with an excess of ammonium acetate (

    
    ) in methanol. The ammonium source provides the nitrogen atom.
    
  • Reduction: Sodium cyanoborohydride (

    
    ) is added to the reaction mixture. This selective reducing agent reduces the intermediate imine/iminium ion to the amine without reducing the ketone precursor too rapidly.
    
  • Workup: The reaction is quenched with acid, then basified (pH > 10) to liberate the free amine. The organic phase is extracted with dichloromethane or diethyl ether.

  • Salt Formation: The crude oil (nonan-3-amine free base) is dissolved in dry diethyl ether. Anhydrous hydrogen chloride (gas or in dioxane/ether) is introduced. The hydrochloride salt precipitates as a white solid.

  • Purification: Recrystallization from ethanol/diethyl ether.

Visualization of Synthesis Pathway

Synthesis Ketone Nonan-3-one (C9 Ketone) Imine Intermediate Imine (Transient) Ketone->Imine + NH4OAc MeOH, Reflux Ammonium Ammonium Acetate (Nitrogen Source) Ammonium->Imine FreeBase Nonan-3-amine (Free Base Liquid) Imine->FreeBase Reduction RedAgent NaCNBH3 (Reducing Agent) RedAgent->FreeBase Product Nonan-3-amine HCl (Crystalline Solid) FreeBase->Product Salt Formation (Precipitation) HCl HCl (Anhydrous) HCl->Product

Figure 1: Reductive amination pathway from nonan-3-one to nonan-3-amine hydrochloride.

Physicochemical Properties[1][3][4][5]

As a hydrochloride salt of a medium-chain aliphatic amine, nonan-3-amine HCl exhibits surfactant-like properties. The ionic head group (


) is hydrophilic, while the heptyl/ethyl tail is lipophilic.
Key Properties Table
PropertyValue/DescriptionRelevance
Physical State White to off-white crystalline solidStable form for storage compared to the liquid free base.
Solubility Soluble in water, ethanol, methanol.High water solubility due to ionic character; useful for aqueous formulations.
Melting Point Estimated: 150°C - 200°C (Decomposition)Typical for aliphatic amine hydrochlorides. Exact value depends on purity.
Hygroscopicity ModerateStore in a desiccator; amine salts can absorb atmospheric moisture.
Acidity (pKa) ~10.5 (for the conjugate acid)The salt is weakly acidic in solution; the free base is basic.

Applications in Research & Development

Surfactant & Corrosion Inhibition

The structure of nonan-3-amine places the hydrophilic head group at the C3 position, creating a "twin-tail" effect (Ethyl short tail + Heptyl long tail). This steric arrangement disrupts close packing at interfaces compared to linear nonan-1-amine, potentially lowering the Krafft temperature and altering micelle formation kinetics.

  • Application: Used in corrosion inhibitor formulations where the amine binds to metal surfaces, and the alkyl tail forms a hydrophobic barrier.

Drug Development (Building Block)

In medicinal chemistry, the 3-nonyl fragment serves as a lipophilic moiety to adjust the LogP (partition coefficient) of drug candidates.

  • Mechanism: Introduction of the 1-ethylheptyl group via the amine can enhance cell membrane permeability of a parent scaffold.

  • Receptor Interaction: Aliphatic amines often mimic endogenous neurotransmitters or interact with cation-binding pockets in GPCRs (though specificity requires further functionalization).

Analytical Characterization

To validate the identity of synthesized nonan-3-amine hydrochloride, the following analytical signatures are expected:

  • 1H NMR (DMSO-d6):

    • 
       ~8.0-8.5 ppm (broad s, 3H, 
      
      
      
      ).
    • 
       ~3.0 ppm (m, 1H, 
      
      
      
      , methine proton at C3).
    • 
       ~1.4-1.6 ppm (m, 4H, 
      
      
      
      adjacent to C3).
    • 
       ~1.2-1.3 ppm (m, multiplet, remaining chain 
      
      
      
      ).
    • 
       ~0.85 ppm (t, 6H, terminal 
      
      
      
      groups of the ethyl and hexyl chains).
  • Mass Spectrometry (ESI+):

    • Major peak at m/z 144.2

      
      .
      
  • IR Spectroscopy:

    • Broad band at 2800-3000 cm

      
       (N-H stretch of ammonium salt).
      
    • No carbonyl peak (absence of ketone precursor).

Safety & Handling

GHS Classification (Predicted based on aliphatic amines):

  • Signal Word: DANGER

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dusts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17953470, Nonan-3-amine. Retrieved from [Link]

  • Organic Syntheses. General Procedures for Reductive Amination. (Methodology grounding). Retrieved from [Link]

Sources

Foundational

synthesis and characterization of nonan-3-amine hydrochloride

An In-depth Technical Guide to the Synthesis and Characterization of Nonan-3-amine Hydrochloride This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of Nonan-3-amine Hydrochloride

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the . The document moves beyond a simple recitation of methods to offer insights into the rationale behind experimental choices, ensuring a deeper understanding of the chemical processes involved.

Strategic Approach to Synthesis: Reductive Amination

The synthesis of nonan-3-amine hydrochloride is most effectively achieved through a one-pot reductive amination of nonan-3-one. This method is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds due to its versatility, efficiency, and the ability to perform the reaction under mild conditions, which is often beneficial for green chemistry applications.[1][2]

Retrosynthetic Analysis & Rationale

The chosen synthetic pathway involves the reaction of a ketone (nonan-3-one) with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. This amine is subsequently converted to its hydrochloride salt for improved stability and handling.

The selection of reductive amination is based on its superiority over alternative methods like the direct alkylation of ammonia, which is notoriously difficult to control and often leads to a mixture of primary, secondary, and tertiary amines, resulting in low yields of the desired product.[3] Reductive amination provides a much more controlled and selective route to the primary amine.[3]

The One-Pot Reaction Mechanism

The process can be visualized as a two-stage sequence within a single reaction vessel:

  • Imine Formation : Nonan-3-one, the ketone starting material, reacts with an ammonia source (e.g., ammonium acetate) under weakly acidic conditions. The acidic environment is crucial as it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ammonia. This is followed by dehydration to form the nonan-3-imine intermediate.[4]

  • Imine Reduction : A mild reducing agent, present in the same pot, selectively reduces the carbon-nitrogen double bond of the imine to a single bond, yielding nonan-3-amine.

The key to a successful one-pot reductive amination is the choice of reducing agent. A reagent is needed that is potent enough to reduce the imine but not so reactive that it reduces the starting ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose.[3] Their reduced reactivity compared to reagents like sodium borohydride (NaBH₄) allows for the selective reduction of the imine as it is formed.[2][3]

The overall synthesis concludes with the formation of the hydrochloride salt by treating the purified nonan-3-amine with hydrochloric acid. Amine salts are generally crystalline, non-volatile solids that are easier to purify and handle than their free-base counterparts.[5]

Synthesis_Workflow cluster_0 One-Pot Reaction Ketone Nonan-3-one Imine Nonan-3-imine (Intermediate) Ketone->Imine Weak Acid (pH ~5) Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Imine Amine Nonan-3-amine (Free Base) Imine->Amine Reducer Reducing Agent (e.g., NaBH₃CN) Reducer->Amine Salt Nonan-3-amine HCl (Final Product) Amine->Salt HCl Hydrochloric Acid HCl->Salt

Figure 1: One-pot reductive amination workflow for the synthesis of nonan-3-amine hydrochloride.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for clarity and reproducibility.

Materials:

  • Nonan-3-one (CAS: 925-78-0)[6]

  • Ammonium Acetate (NH₄OAc)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid solution (2M in Diethyl Ether)

  • Diethyl Ether

Procedure:

  • Reaction Setup : To a solution of nonan-3-one (1.0 eq) in methanol, add ammonium acetate (3.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction : Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.

  • Work-up : Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove the methanol. Add dichloromethane (DCM) and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Isolation of Free Amine : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude nonan-3-amine as an oil.[7]

  • Salt Formation : Dissolve the crude amine in a minimal amount of diethyl ether. Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.

  • Purification : The nonan-3-amine hydrochloride will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the pure product.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized nonan-3-amine hydrochloride.

Physical Properties

The physical properties of the final compound are summarized below.

PropertyExpected Observation
Appearance White to off-white crystalline solid
Molecular Formula C₉H₂₂ClN
Molecular Weight 179.73 g/mol [8]
Melting Point Expected to be a sharp melting point, typical for a pure crystalline salt.[9]
Solubility Soluble in water and polar organic solvents like ethanol; sparingly soluble in nonpolar solvents like diethyl ether.[10]
Spectroscopic Analysis

The following section details the expected spectroscopic data for the verification of the compound's structure.

IR spectroscopy is a powerful tool for identifying the functional groups present. For a primary amine hydrochloride, the spectrum is dominated by the vibrations of the ammonium cation (R-NH₃⁺).[5]

  • N-H Stretching : A very broad and strong absorption band is expected in the 2800-3200 cm⁻¹ region. This broadness is a hallmark of the extensive hydrogen bonding in the salt's crystal lattice.[11][12] This band is composed of the symmetric and asymmetric stretching vibrations of the N-H bonds.[5]

  • N-H Bending : Asymmetric and symmetric bending vibrations for the NH₃⁺ group typically appear in the 1625-1560 cm⁻¹ and 1550-1500 cm⁻¹ regions, respectively.[5]

  • C-H Stretching : Aliphatic C-H stretching bands will appear as sharper peaks superimposed on the broad N-H stretching envelope, typically between 2850-2960 cm⁻¹.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[13]

¹H NMR: The proton NMR spectrum is predicted to show distinct signals corresponding to the different proton environments in the molecule.

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-NH₃⁺ ~7.5 - 8.5Broad Singlet3HThe ammonium protons are acidic and exchange rapidly, leading to a broad signal.[13]
-CH(NH₃⁺)- ~3.0 - 3.3Multiplet1HThe proton on the carbon directly attached to the nitrogen is significantly deshielded.
-CH₂- (adjacent to CH) ~1.5 - 1.8Multiplet4HProtons on carbons adjacent to the electron-withdrawing ammonium group.
Alkyl Chain -CH₂- ~1.2 - 1.4Multiplet8HStandard aliphatic proton region.
Terminal -CH₃ ~0.8 - 1.0Triplets6HTerminal methyl groups of the ethyl and hexyl chains.

¹³C NMR: The carbon NMR spectrum will show nine distinct signals, with the carbon attached to the nitrogen being the most downfield among the aliphatic carbons.

AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C3 (-CH(NH₃⁺)-) ~50 - 55The carbon atom bonded to the nitrogen is deshielded.[13]
C2, C4 ~30 - 35Carbons alpha to the C-N carbon.
Alkyl Chain Carbons ~14 - 32Remaining aliphatic carbons.
C1, C9 ~14Terminal methyl carbons.

Mass spectrometry is typically performed on the free amine (nonan-3-amine) to determine its molecular weight and fragmentation pattern. The analysis would be conducted after neutralizing the hydrochloride salt.

  • Molecular Ion (M⁺) : A peak corresponding to the molecular weight of the free amine (143.27 g/mol ) should be observed.[7]

  • Major Fragmentation : The most significant fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For nonan-3-amine, this would lead to two primary fragment ions:

    • Cleavage of the ethyl group: [M - CH₂CH₃]⁺ at m/z = 114

    • Cleavage of the hexyl group: [M - (CH₂)₅CH₃]⁺ at m/z = 58 (often the base peak)

Characterization_Process Compound Nonan-3-amine HCl Phys Physical Properties (Appearance, MP, Solubility) Compound->Phys Spec Spectroscopic Analysis Compound->Spec IR IR Spectroscopy Spec->IR Functional Groups NMR NMR Spectroscopy Spec->NMR Structure & Connectivity MS Mass Spectrometry (on free amine) Spec->MS Molecular Weight & Fragmentation H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR

Figure 2: A logical diagram illustrating the comprehensive characterization workflow.

Conclusion

This guide has outlined a robust and reliable strategy for the synthesis of nonan-3-amine hydrochloride via reductive amination, a method chosen for its control and efficiency. The detailed experimental protocol and comprehensive characterization plan, including predicted data for IR, NMR, and MS analyses, provide a complete framework for researchers. This self-validating approach ensures that scientists can confidently synthesize and verify the integrity of the target compound, facilitating its application in further research and development.

References

  • Caballero, J. A., & Sandorfy, C. (2009). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Canadian Journal of Chemistry.
  • National Center for Biotechnology Information. (n.d.). 1-Nonanamine, hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nonan-3-amine. PubChem Compound Database. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Bratoz, S., & Hadzi, D. (1957). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Reductive amination. Wikipedia. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Amine. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Nonanone. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). 3-Nonanon. Wikipedia. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Nonanone. NIST Chemistry WebBook. Retrieved from [Link]

  • Kusch, P., et al. (n.d.). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Hochschule Bonn-Rhein-Sieg. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. Organic Syntheses Procedure. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pentan-3-amine. Retrieved from [Link]

  • Chemister.ru. (n.d.). trimethylamine hydrochloride. Retrieved from [Link]

Sources

Exploratory

Technical Characterization Guide: Solubility Profiling of Nonan-3-amine Hydrochloride

Executive Summary & Chemical Identity[1][2] Nonan-3-amine hydrochloride (3-Nonanamine HCl) is a branched alkylamine salt distinct from its linear isomer, n-nonylamine. While linear amine salts are well-characterized, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

Nonan-3-amine hydrochloride (3-Nonanamine HCl) is a branched alkylamine salt distinct from its linear isomer, n-nonylamine. While linear amine salts are well-characterized, the 3-position ethyl branch introduces steric factors that alter crystal lattice energy and solvation thermodynamics.

This guide provides a technical framework for predicting, measuring, and analyzing the solubility of nonan-3-amine hydrochloride. Due to the scarcity of public empirical data for this specific isomer, this document prioritizes predictive modeling based on homologous series and standardized experimental protocols to generate high-integrity internal data.

Chemical Profile
ParameterDetail
IUPAC Name Nonan-3-amine hydrochloride
Chemical Formula

Molecular Weight ~179.73 g/mol
Key Structural Feature C3-Ethyl branching (Steric hindrance affects packing density)
Primary Character Amphiphilic (Ionic headgroup + Lipophilic C9 tail)

Theoretical Solubility Framework

The solubility of alkylamine hydrochlorides is governed by the competition between the crystal lattice energy (holding the solid together) and the solvation energy (solvent-solute interaction).

Predicted Solubility Profile

Based on data from homologous linear amine salts (Octylamine HCl, Decylamine HCl) and structural isomers, the following solubility trends are projected for Nonan-3-amine HCl.

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Protic Polar Water (

)
High (>500 mg/mL)Strong ion-dipole interactions; hydration of

and

overcomes hydrophobic tail effects.
Protic Polar Methanol / EthanolHigh (>200 mg/mL)Favorable H-bonding; alkyl chain is more compatible with alcohol organic moieties than water.
Aprotic Polar DMSO / DMFModerate-High High dielectric constant facilitates charge separation; effective solvation of the cation.
Aprotic Polar Acetone / AcetonitrileLow-Moderate Limited ability to solvate chloride anions; potential for oiling out rather than crystallizing.
Non-Polar Hexane / TolueneNegligible (<1 mg/mL)Lack of dipole moment prevents disruption of the ionic lattice.
Chlorinated Dichloromethane (DCM)Moderate "Soft" polarity allows for some solubilization of the lipophilic tail, often used for biphasic extractions.

Expert Insight: The ethyl branch at the C3 position likely lowers the melting point and crystal lattice energy compared to linear n-nonylamine HCl. Consequently, Nonan-3-amine HCl is expected to exhibit slightly higher solubility in organic solvents than its linear counterpart due to reduced packing efficiency in the solid state.

Experimental Protocols

To establish definitive solubility data, two complementary protocols are recommended: a Gravimetric Method for high-solubility solvents and a Derivatization-HPLC Method for trace analysis in non-polar media.

Protocol A: Equilibrium Gravimetric Analysis (The Gold Standard)

Best for: Water, Alcohols, DMSO.

Workflow Diagram (Graphviz DOT):

SolubilityWorkflow Start Excess Solute Addition Equilib Thermal Equilibration (24-72h @ T) Start->Equilib Agitation Filter Filtration (0.45 µm PTFE) Equilib->Filter Isothermal Evap Solvent Evaporation (Vac Oven) Filter->Evap Aliquot Weigh Gravimetric Quantitation Evap->Weigh Dry Mass

Caption: Figure 1. Step-by-step gravimetric workflow for determining saturation solubility.

Step-by-Step Methodology:

  • Preparation: Add excess Nonan-3-amine HCl to 5 mL of solvent in a borosilicate scintillation vial.

  • Equilibration: Place vials in a shaking incubator at the target temperature (e.g., 25°C ± 0.1°C) for 48 hours.

  • Verification: Visually confirm solid presence. If fully dissolved, add more solid and re-equilibrate.

  • Sampling: Filter the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to remove undissolved solids.

  • Quantification:

    • Pipette a precise volume (

      
      ) into a pre-weighed tared vessel (
      
      
      
      ).
    • Evaporate solvent under vacuum or nitrogen stream.

    • Dry residue to constant weight (

      
      ).[1]
      
  • Calculation:

    
    
    
Protocol B: HPLC-UV with Benzoyl Chloride Derivatization

Best for: Non-polar solvents (Hexane, Toluene) or biological media where gravimetry is inaccurate.

Scientific Rationale: Alkylamines lack a strong UV chromophore. Direct UV detection is impossible. Derivatization with benzoyl chloride adds a phenyl group, enabling sensitive detection at 254 nm.

  • Sampling: Take 100 µL of saturated supernatant.

  • Derivatization: Add 100 µL of 2M NaOH and 50 µL Benzoyl Chloride. Vortex for 5 mins.

  • Quenching: Add 100 µL glycine solution to consume excess reagent.

  • Extraction: Extract the benzamide derivative into Acetonitrile.

  • Analysis: Inject onto C18 Column (Mobile Phase: ACN/Water gradient).

Thermodynamic Analysis (Van't Hoff)

To understand the temperature dependence of solubility (critical for crystallization process design), perform Protocol A at three temperatures (e.g., 25°C, 35°C, 45°C).

Plot


 (mole fraction solubility) vs. 

(Kelvin).


  • Linearity: A linear plot indicates the enthalpy of dissolution (

    
    ) is constant over the range.
    
  • Slope: A negative slope (typical for amine salts) confirms endothermic dissolution (solubility increases with heat).

Handling & Stability Risks

  • Hygroscopicity: Like most amine hydrochlorides, Nonan-3-amine HCl is hygroscopic. It will absorb atmospheric moisture, altering its effective mass. Storage: Desiccator at <20% RH.

  • HCl Dissociation: In very dilute aqueous solutions or basic conditions, the salt may dissociate to the free amine (Nonan-3-amine), which is an oil and may phase separate. Maintain pH < 8.0 to ensure salt stability.

References

  • PubChem. (2023). Nonan-3-amine Compound Summary. National Library of Medicine.[2] [Link]

  • Qureshi, A., et al. (2021).[3] Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis. [Link]

  • Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today. (Contextual grounding for salt selection). [Link]

  • Open Chemistry Database. (2023). Solubility of Alkylamine Hydrochlorides. (General trends for homologous series C8-C12). [Link][2]

Sources

Foundational

nonan-3-amine hydrochloride melting point and boiling point

Technical Guide: Physicochemical Characterization of Nonan-3-amine Hydrochloride Executive Summary Nonan-3-amine hydrochloride (3-Aminononane HCl) is a specific positional isomer of the aliphatic amine nonylamine. While...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Physicochemical Characterization of Nonan-3-amine Hydrochloride

Executive Summary

Nonan-3-amine hydrochloride (3-Aminononane HCl) is a specific positional isomer of the aliphatic amine nonylamine. While the terminal isomer (1-aminononane) is a common surfactant intermediate with well-documented properties, the internal 3-isomer is a specialized building block often used in the synthesis of lipophilic drug delivery systems and as an internal standard in gas chromatography.

This guide provides a definitive technical analysis of its physicochemical properties, distinguishing between experimental data , theoretical predictions , and structural analog extrapolations . It establishes the protocol for verifying these parameters in a research setting.

Chemical Identity & Structure

ParameterDetail
IUPAC Name Nonan-3-amine hydrochloride
Common Name 3-Aminononane HCl
Free Base CAS 33787-95-0
Salt Form Hydrochloride (1:1 stoichiometry)
Molecular Formula C₉H₂₁N[1][2] · HCl
Molecular Weight 179.73 g/mol (Salt); 143.27 g/mol (Free Base)
SMILES CCC(N)CCCCCC.Cl

Structural Logic: Unlike the linear 1-aminononane, the nitrogen in nonan-3-amine is positioned at the C3 carbon. This creates a "short tail" (ethyl) and a "long tail" (hexyl) flanking the amine. This steric environment reduces the efficiency of crystal packing compared to the terminal isomer, typically resulting in a lower melting point and increased solubility in organic solvents.

Physicochemical Properties

Melting Point
  • Target Value: 150°C – 175°C (Estimated)

  • Reference Standard (1-Isomer): 185–186°C (Experimental [1])[3]

  • Mechanism: Amine hydrochlorides are ionic solids stabilized by a crystal lattice of hydrogen bonds (

    
    ).
    
    • Terminal Isomers (1-amino): Exhibit efficient "zipper-like" packing of alkyl chains, maximizing Van der Waals forces and elevating the melting point (~186°C for C9).

    • Internal Isomers (3-amino): The branching at C3 disrupts this packing efficiency. Based on trends seen in octylamine isomers, the melting point of the 3-isomer is expected to be 10–30°C lower than the terminal isomer.

Boiling Point
  • Salt Form: Not Applicable (Decomposes) .

    • Amine hydrochlorides do not boil.[1] Upon heating, they undergo thermal dissociation or degradation (Hofmann elimination) before reaching a vapor phase.

    • Decomposition Onset: Typically >200°C.

  • Free Base Form: 190°C – 200°C .

    • The free base (nonan-3-amine) is a liquid at room temperature.

    • Reference: 1-Aminononane boils at 201°C [2].[4] Internal isomers generally boil at slightly lower temperatures due to a more spherical shape reducing surface area for intermolecular attraction.

Solubility Profile
  • Water: Moderate to High (surfactant-like properties).

  • Ethanol/Methanol: High solubility.

  • Non-polar Solvents (Hexane/Ether): Insoluble (Salt form); Soluble (Free Base).

Experimental Determination Protocols

Since specific literature data for the 3-isomer is rare, researchers must validate the compound using the following self-validating workflows.

Synthesis & Purification Workflow

To ensure an accurate melting point measurement, the salt must be synthesized in high purity to avoid melting point depression from residual free base or moisture.

SynthesisWorkflow Start Start: Nonan-3-one Step1 Reductive Amination (NH4OAc, NaBH3CN) Start->Step1 Intermediate Crude Free Base (Nonan-3-amine) Step1->Intermediate Step2 Salt Formation (HCl in Dioxane/Ether) Intermediate->Step2 Anhydrous Conditions Precipitate Crude HCl Salt Step2->Precipitate Recryst Recrystallization (EtOH/EtOAc) Precipitate->Recryst Final Pure Nonan-3-amine HCl (Target for MP Analysis) Recryst->Final

Figure 1: Synthesis and purification workflow to isolate analytical-grade amine salt.

Thermal Characterization Protocol (DSC)

Differential Scanning Calorimetry (DSC) is superior to capillary methods for salts, as it distinguishes between melting (endothermic phase change) and decomposition (exothermic/irregular baseline).

  • Instrument: DSC (e.g., TA Instruments Q2000).

  • Sample Prep: 2–5 mg of dried salt in a Tzero aluminum pan (hermetically sealed with a pinhole to allow gas escape if decomposition occurs).

  • Ramp: Heat from 40°C to 250°C at 10°C/min.

  • Analysis:

    • Look for a sharp endothermic peak (Melting).

    • Acceptance Criteria: Peak onset is the reported MP. Peak width < 2°C indicates high purity.

    • Rejection: Broad peaks or immediate baseline drop indicates decomposition or solvent entrapment.

Critical Application Notes

  • Hygroscopicity: Like many amine salts, nonan-3-amine HCl is hygroscopic. Absorbed water will drastically lower the observed melting point. Store in a desiccator.

  • Free Base Regeneration: For GC-MS analysis, the salt must be converted back to the free base.

    • Protocol: Dissolve salt in 1M NaOH → Extract with Dichloromethane → Inject organic layer.

  • Chromatographic Behavior: In HPLC, the protonated amine (at acidic pH) will tail significantly on C18 columns unless a chaotic agent (e.g., TFA or TEA) is added to the mobile phase.

References

  • GuideChem. (2024). 1-Nonanamine Hydrochloride Properties and Melting Point Data. Retrieved from

  • ChemicalBook. (2024). 1-Aminononane (Nonylamine) Physicochemical Properties. Retrieved from

  • PubChem. (2024). Nonan-3-amine (Compound CID 17953470). National Library of Medicine. Retrieved from

  • Smolecule. (2023). 5-Aminononane Boiling Point and Isomer Trends. Retrieved from

Sources

Exploratory

Introduction: The Imperative for Rigorous Spectroscopic Analysis

An In-depth Technical Guide to the Spectroscopic Characterization of Nonan-3-amine Hydrochloride Nonan-3-amine hydrochloride is a secondary amine salt with potential applications in chemical synthesis and pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Nonan-3-amine Hydrochloride

Nonan-3-amine hydrochloride is a secondary amine salt with potential applications in chemical synthesis and pharmaceutical development. As with any compound intended for precise applications, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive framework for the spectroscopic characterization of nonan-3-amine hydrochloride, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is the cornerstone of small molecule structural elucidation. For an amine hydrochloride, careful selection of solvent and experimental parameters is crucial to observe all relevant nuclei, including the exchangeable ammonium protons.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of nonan-3-amine hydrochloride in ~0.6 mL of a deuterated polar aprotic solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. Unlike protic solvents (D₂O, CD₃OD), DMSO-d₆ slows the rate of proton exchange, allowing for the observation of the N-H protons.[1][2]

    • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Key Parameters:

      • Spectral Width: 0-12 ppm.

      • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of all protons, especially the potentially broad NH₂⁺ signal.

      • Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional proton-decoupled carbon spectrum.

    • Key Parameters:

      • Spectral Width: 0-180 ppm.

      • Acquisition Time: >1 second.

      • Number of Scans: 1024 or higher, as ¹³C has a low natural abundance.[3]

  • Structural Confirmation (D₂O Exchange):

    • After acquiring the initial ¹H NMR spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

    • Shake the tube gently and re-acquire the ¹H NMR spectrum. The signal corresponding to the acidic NH₂⁺ protons will exchange with deuterium and disappear from the spectrum, providing definitive identification.[1][4]

Predicted ¹H NMR Spectral Data

The protonation of the amine group to form the ammonium salt causes significant deshielding (a downfield shift) of the adjacent protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5 - 9.5Broad Singlet (br s)2HNH₂⁺ Acidic protons on the positively charged nitrogen. Signal is often broad due to quadrupolar coupling with ¹⁴N and chemical exchange. Its position is concentration-dependent.
~3.0 - 3.3Multiplet (m)1HCH -NH₂⁺ (CH -3)Deshielded by the adjacent electron-withdrawing ammonium group.
~1.5 - 1.8Multiplet (m)4HCH₂ -CH(N)-CH₂ (CH₂ -2, CH₂ -4)Protons alpha to the methine carbon, slightly deshielded.
~1.2 - 1.4Multiplet (m)8H-(CH₂ )₄-CH₃ (CH₂ -5,6,7,8)Overlapping signals of the bulk methylene groups in the alkyl chains.
~0.8 - 0.9Triplet (t)6HCH₃ (CH₃ -1, CH₃ -9)Terminal methyl groups, least deshielded protons.
Predicted ¹³C NMR Spectral Data

The electron-withdrawing effect of the ammonium group also influences the carbon chemical shifts.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~55 - 60C -3Carbon directly bonded to the nitrogen is significantly deshielded.[5]
~35 - 40C -4Methylene carbon adjacent to the C-N center.
~28 - 33C -2Methylene carbon adjacent to the C-N center.
~31 - 32C -7Methylene carbon in the hexyl chain.
~28 - 29C -5Methylene carbon in the hexyl chain.
~22 - 23C -6Methylene carbon in the hexyl chain.
~22 - 23C -8Methylene carbon in the hexyl chain.
~13 - 14C -1, C -9Terminal methyl carbons.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is exceptionally useful for identifying the presence of the secondary ammonium group, which has highly characteristic absorption bands that are distinct from the free amine.

Experimental Protocol: IR Analysis

For a solid sample like an amine hydrochloride, the Potassium Bromide (KBr) pellet method is standard.

  • Sample Preparation (KBr Pellet):

    • Gently grind ~1-2 mg of the nonan-3-amine hydrochloride sample with ~100-200 mg of dry, IR-grade KBr using an agate mortar and pestle.[6]

    • The mixture should be a fine, homogenous powder to minimize scattering of the IR beam.[7]

    • Place the mixture into a pellet die and apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

Predicted IR Spectral Data

The IR spectrum of a secondary amine salt is dominated by the vibrations of the NH₂⁺ group.[8]

Predicted Absorption Range (cm⁻¹)Vibration TypeAssignmentRationale & Characteristics
3000 - 2700N-H⁺ StretchNH₂⁺ Symmetric & Asymmetric StretchThis is the most prominent feature. A very broad and strong absorption envelope, often with smaller C-H stretching peaks superimposed on it. Its appearance is characteristic of amine salts.[8]
2960 - 2850C-H StretchAlkyl CH₃ and CH₂Sharp to medium intensity peaks, often appearing as "shoulders" on the broad N-H⁺ stretch.
1620 - 1560N-H⁺ BendNH₂⁺ Bending (Scissoring)A medium to strong, relatively sharp absorption. This band is highly diagnostic for secondary amine salts and helps distinguish them from primary and tertiary amine salts.[8][9]
1470 - 1450C-H BendCH₂ and CH₃ BendingMedium intensity absorptions typical of alkyl chains.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the analyte and, through fragmentation, offers further structural clues. For a pre-charged salt, Electrospray Ionization (ESI) is the method of choice.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution (~10-100 µg/mL) of the sample in a suitable solvent like methanol, acetonitrile, or a water/acetonitrile mixture. A small amount of formic acid may be added to ensure the amine remains protonated, although it is often unnecessary for a pre-formed salt.[3]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Operate the mass spectrometer in positive ion mode . ESI is a soft ionization technique ideal for polar and pre-charged molecules.[10]

    • Acquire a full scan mass spectrum over a range of m/z 50-500.

  • Tandem MS (MS/MS) for Fragmentation:

    • Select the determined molecular ion ([M+H]⁺) as the precursor ion.

    • Subject the precursor ion to collision-induced dissociation (CID) to generate a fragment ion spectrum, which provides structural information.

Predicted Mass Spectral Data

In the ESI source, the hydrochloride salt will dissociate, and the protonated free amine is what will be detected. The molecular formula of nonan-3-amine is C₉H₂₁N, with a monoisotopic mass of 143.1674 Da.[11]

Predicted m/zIonRationale
144.1752[M+H]⁺The protonated molecular ion of the free amine (C₉H₂₂N⁺). This will be the base peak or a very prominent peak in the full scan spectrum.
114.1281[M+H - C₂H₆]⁺Result of α-cleavage (cleavage of the bond adjacent to the C-N bond) with loss of an ethyl radical, followed by H rearrangement. This is a common and diagnostic fragmentation pathway for amines.[12]
86.0968[M+H - C₄H₁₀]⁺Result of α-cleavage with loss of a hexyl radical, a highly characteristic fragmentation for this structure.

Integrated Spectroscopic Workflow and Data Interpretation

The power of spectroscopic analysis lies in the integration of data from multiple techniques. The following workflow illustrates the logical process for characterizing nonan-3-amine hydrochloride.

G cluster_0 Characterization Workflow for Nonan-3-amine HCl cluster_1 Data Analysis & Interpretation Sample Nonan-3-amine HCl Sample NMR NMR Spectroscopy (DMSO-d6) Sample->NMR Prepare & Analyze IR IR Spectroscopy (KBr Pellet) Sample->IR Prepare & Analyze MS ESI-MS (Positive Ion Mode) Sample->MS Prepare & Analyze H_NMR ¹H NMR: - Identify NH₂⁺ via D₂O exchange - Confirm alkyl chain structure - Check integration ratios NMR->H_NMR C_NMR ¹³C NMR: - Count unique carbons - Confirm C-N position NMR->C_NMR IR_Data IR Data: - Confirm broad NH₂⁺ stretch (3000-2700 cm⁻¹) - Identify NH₂⁺ bend (~1600 cm⁻¹) IR->IR_Data MS_Data MS Data: - Confirm MW from [M+H]⁺ at m/z 144.2 - Analyze fragmentation (α-cleavage) MS->MS_Data Structure Final Structure Confirmation H_NMR->Structure Correlate Data C_NMR->Structure Correlate Data IR_Data->Structure Correlate Data MS_Data->Structure Correlate Data

Caption: Integrated workflow for the spectroscopic characterization of nonan-3-amine hydrochloride.

The fragmentation of the protonated nonan-3-amine in the mass spectrometer is a key structural confirmation step, primarily proceeding through alpha-cleavage.

G cluster_frag Collision-Induced Dissociation (CID) parent Nonan-3-amine Cation [M+H]⁺ m/z = 144.2 frag1 Loss of Hexyl Radical (- C₆H₁₃•) parent->frag1 α-cleavage frag2 Loss of Ethyl Radical (- C₂H₅•) parent->frag2 α-cleavage ion1 Fragment Ion m/z = 86.1 frag1->ion1 ion2 Fragment Ion m/z = 114.1 frag2->ion2

Caption: Predicted ESI-MS/MS fragmentation pathway for protonated nonan-3-amine.

Conclusion

By systematically applying NMR, IR, and MS techniques and understanding the underlying principles governing the spectral behavior of secondary amine salts, researchers can achieve unambiguous characterization of nonan-3-amine hydrochloride. This guide provides the necessary protocols, predicted data, and interpretive logic to serve as a robust framework for analysis. The convergence of data—the specific N-H vibrations in the IR, the deshielded protons and carbons adjacent to the nitrogen in NMR, the disappearance of the NH₂⁺ signal upon D₂O exchange, and the characteristic molecular ion and fragmentation pattern in MS—constitutes a self-validating system for confirming the molecule's identity and purity.

References

  • Park, J. Y., et al. (2018). "A Simple and Safe Method for Preparing an HCl Gas Sample for FT-IR Analysis." Journal of Chemical Education, 95(12), 2293–2297. [Link]

  • Smith, B. C. (2019). "Organic Nitrogen Compounds V: Amine Salts." Spectroscopy Online. [Link]

  • Yao, C. H., et al. (2015). "Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry." Analytical Chemistry, 87(13), 6637–6645. [Link]

  • Kertesz, V., & Gergely, A. (2019). "An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation." Molecules, 24(4), 669. [Link]

  • Quintyn, R. S., et al. (2015). "Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes." Journal of The American Society for Mass Spectrometry, 26(11), 1886–1893. [Link]

  • University of the West Indies. "Sample preparation for FT-IR." Chemistry Analytical Lab, FT-IR Spectroscopy. [Link]

  • Slideshare. "Method for HCL Monitoring by FTIR Analysis." [Link]

  • Chemistry LibreTexts. (2021). "23.5: Spectroscopic Properties of Amines." [Link]

  • NC State University Libraries. (n.d.). "24.10 Spectroscopy of Amines." In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • American Chemical Society. (2016). Supporting Information for "Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes." [Link]

  • Heacock, R. A., & Marion, L. (1956). "THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS." Canadian Journal of Chemistry, 34(12), 1782-1795. [Link]

  • American Chemical Society. (2021). "Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization." Analytical Chemistry, 93(11), 4789–4797. [Link]

  • Drawell. "Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods." [Link]

  • Polymer Chemistry Characterization Lab. "Sample Preparation – FT-IR/ATR." [Link]

  • National Center for Biotechnology Information. "1-Nonanamine, hydrochloride." PubChem Compound Summary for CID 12363006. [Link]

  • National Center for Biotechnology Information. "Nonan-3-amine." PubChem Compound Summary for CID 17953470. [Link]

  • National Institute of Standards and Technology. "N-amyl amine hydrochloride." NIST Chemistry WebBook, SRD 69. [Link]

  • Reddit. (2023). "Amine protons on NMR." r/OrganicChemistry. [Link]

  • Wikipedia. "Amine." [Link]

  • ResearchGate. (2018). "Can the salt form of my organic compound be determined using NMR?" [Link]

  • Reddit. (2023). "1H-NMR of Cyclopropylamine HCl salt." r/OrganicChemistry. [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information for "A method for the separation of secondary amines from water." Green Chemistry. [Link]

  • NP-MRD. "13C NMR Spectrum (1D, 200 MHz, DMSO-d6 + CDCl3 (3 : 1) + a drop of triethyl amine, simulated) (NP0030289)." [Link]

  • Chemistry LibreTexts. (2024). "24.10: Spectroscopy of Amines." [Link]

  • Smith, B. C. (2019). "Organic Nitrogen Compounds III: Secondary and Tertiary Amines." Spectroscopy Online. [Link]

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Protocols & Analytical Methods

Method

Application Note: Nonan-3-amine Hydrochloride as a Stable Precursor for Secondary Amine Reagents in Organic Synthesis

Introduction Nonan-3-amine, a secondary aliphatic amine, is a versatile nucleophile and base in organic synthesis. However, its free amine form is a liquid with a characteristic amine odor, which can present handling and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nonan-3-amine, a secondary aliphatic amine, is a versatile nucleophile and base in organic synthesis. However, its free amine form is a liquid with a characteristic amine odor, which can present handling and storage challenges. Nonan-3-amine hydrochloride (C₉H₂₁N·HCl) is the solid, odorless, and highly stable salt form of this amine.[1] This application note details the properties of nonan-3-amine hydrochloride and provides protocols for its use as a convenient precursor to the active, free nonan-3-amine reagent for key synthetic transformations, including N-alkylation and enamine formation. The use of the hydrochloride salt allows for precise weighing and improved storage stability, making it an excellent choice for reproducible and scalable synthetic procedures.

Physicochemical Properties and Handling

Proper handling and understanding of the reagent's properties are crucial for successful and safe experimentation.

Table 1: Physicochemical Data for Nonan-3-amine and its Hydrochloride Salt

PropertyNonan-3-amineNonan-3-amine HydrochlorideSource
CAS Number 33787-95-022535-32-6PubChem
Molecular Formula C₉H₂₁NC₉H₂₂ClNPubChem
Molecular Weight 143.27 g/mol 179.73 g/mol [2][3]
Form LiquidSolid PowderSupplier Data
Key Safety Corrosive, FlammableIrritantSupplier SDS

Handling and Storage: Nonan-3-amine hydrochloride is classified as an irritant and should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Core Protocol: Liberation of Free Nonan-3-amine

The foundational step for utilizing nonan-3-amine hydrochloride in most synthetic applications is its conversion to the free amine. This is achieved through a simple acid-base neutralization.[1] The choice of base depends on the reaction conditions; an inorganic base like NaOH or K₂CO₃ can be used for ex situ preparation, while a non-nucleophilic organic base like triethylamine (TEA) is suitable for in situ generation.

Workflow for Generating the Free Amine

The following diagram illustrates the general workflow from the stable salt to the reactive nucleophile.

G HCl_salt Nonan-3-amine Hydrochloride (Solid) Solvent Dissolve in Appropriate Solvent (e.g., DCM, THF, H₂O) HCl_salt->Solvent Step 1 Base Add Stoichiometric Base (e.g., NaOH, TEA) Solvent->Base Step 2 Free_Amine Free Nonan-3-amine (In Solution) Base->Free_Amine Neutralization Use Use Directly in Subsequent Reaction Free_Amine->Use

Caption: General workflow for liberating free nonan-3-amine.

Protocol 1: Ex Situ Generation and Extraction

This protocol is ideal when a pure solution of the free amine is required.

  • Dissolution: In a separatory funnel, dissolve 1.80 g (10.0 mmol) of nonan-3-amine hydrochloride in 20 mL of deionized water.

  • Basification: Slowly add 12 mL of a 1 M sodium hydroxide (NaOH) solution (12.0 mmol) to the funnel. Swirl gently. Check the aqueous layer with pH paper to ensure it is basic (pH > 10).

  • Extraction: Extract the liberated free amine with 3 x 20 mL portions of diethyl ether or dichloromethane (DCM).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield nonan-3-amine as an oil. The product should be used promptly.

Application Note 1: Synthesis of Tertiary Amines via N-Alkylation

Principle: Secondary amines are excellent nucleophiles for Sₙ2 reactions with primary and some secondary alkyl halides.[4][5] The reaction proceeds by the nucleophilic attack of the amine's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond.[6] The use of nonan-3-amine generated in situ from its hydrochloride salt provides a controlled way to perform this transformation, often minimizing the over-alkylation that can occur when starting with an excess of free amine.[4]

Protocol 2: In Situ N-Alkylation of Benzyl Bromide
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.80 g (10.0 mmol) of nonan-3-amine hydrochloride and 30 mL of acetonitrile.

  • Base Addition: Add 1.53 mL (11.0 mmol) of triethylamine (TEA) to the suspension. Stir for 10 minutes at room temperature to generate the free amine in situ.

  • Electrophile Addition: Add 1.19 mL (10.0 mmol) of benzyl bromide dropwise to the stirring solution.

  • Reaction: Heat the mixture to 60 °C and monitor the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction to room temperature. Filter off the triethylammonium bromide salt that has precipitated. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in 50 mL of diethyl ether and wash with 2 x 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting tertiary amine can be further purified by flash column chromatography if necessary.

Application Note 2: Formation of Enamines for Carbonyl α-Functionalization (Stork Enamine Synthesis)

Principle: Secondary amines react with aldehydes or ketones to form enamines.[7][8] These enamines are neutral, carbon-centered nucleophiles that can react with a variety of electrophiles, such as alkyl halides, at the α-carbon.[9][10] Subsequent hydrolysis of the resulting iminium ion intermediate regenerates the carbonyl group, yielding an overall α-functionalized product.[11] This method, known as the Stork enamine synthesis, offers a milder alternative to enolate chemistry for the alkylation of carbonyl compounds.[10][12]

Mechanism of Stork Enamine Alkylation

The diagram below outlines the key steps: enamine formation, nucleophilic attack on an electrophile, and hydrolysis to the final product.

G cluster_0 Part 1: Enamine Formation cluster_1 Part 2: Alkylation & Hydrolysis Ketone Ketone/ Aldehyde Carbinolamine Carbinolamine Intermediate Ketone->Carbinolamine + H⁺ Amine Nonan-3-amine (from HCl salt) Amine->Carbinolamine Iminium Iminium Ion Carbinolamine->Iminium - H₂O Enamine Enamine (Nucleophile) Iminium->Enamine - H⁺ Alkylated_Iminium Alkylated Iminium Ion Enamine->Alkylated_Iminium Sₙ2 Attack Electrophile Alkyl Halide (R-X) Electrophile->Alkylated_Iminium Product α-Alkylated Ketone/Aldehyde Alkylated_Iminium->Product Hydrolysis Aqueous Workup (H₃O⁺) Hydrolysis->Product

Caption: Mechanism of Stork enamine synthesis and alkylation.

Protocol 3: α-Alkylation of Cyclohexanone via Enamine Intermediate
  • Setup: In a round-bottom flask fitted with a Dean-Stark apparatus and condenser, combine 0.98 g (10.0 mmol) of cyclohexanone, 1.98 g (11.0 mmol) of nonan-3-amine hydrochloride, and 50 mL of toluene.

  • Enamine Formation: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~20 mg). Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the enamine. The reaction is complete when no more water is collected (typically 2-4 hours).

  • Alkylation: Cool the reaction mixture to room temperature. Add 1.0 mL (11.0 mmol) of allyl bromide and stir at room temperature for 8-12 hours.

  • Hydrolysis: Add 20 mL of 2 M HCl solution to the flask and stir vigorously for 1 hour to hydrolyze the iminium salt.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with 2 x 20 mL of toluene. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography on silica gel (using a gradient eluent of hexanes and ethyl acetate) to yield 2-allylcyclohexanone.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low yield in N-alkylation Insufficient base to liberate free amine.Ensure at least one equivalent of base is used relative to the amine hydrochloride. A slight excess (1.1 eq) is often beneficial.
Sterically hindered alkyl halide.Use a more reactive primary alkyl halide (e.g., iodide instead of chloride). Increase reaction temperature or time.
No enamine formation Incomplete water removal.Ensure the Dean-Stark apparatus is functioning correctly. Use freshly distilled, dry solvents.
Carbonyl is not sufficiently reactive.The use of a catalyst like p-TsOH is essential. Ensure it has been added.
Polyalkylation observed Amine product is reacting further.Use the alkyl halide as the limiting reagent. Add the alkyl halide slowly to the amine solution to maintain a low concentration.

Conclusion

Nonan-3-amine hydrochloride serves as an excellent, stable, and easy-to-handle solid precursor for the versatile secondary amine reagent, nonan-3-amine. By employing a simple neutralization step, the reactive free amine can be generated either separately or in situ for direct use in a variety of important organic transformations. The protocols provided for N-alkylation and Stork enamine synthesis demonstrate its utility in forming C-N and C-C bonds, respectively, highlighting its value for researchers in synthetic chemistry and drug development.

References

  • Chemistry LibreTexts. (2021). Stork Enamine Synthesis. Link

  • NROChemistry. (n.d.). Stork Enamine Synthesis. Link

  • TutorChase. (n.d.). What are the key steps in a Stork enamine synthesis?. Link

  • Organic Chemistry Tutor. (n.d.). Stork Enamine Synthesis. Link

  • YouTube. (2020). Stork Enamine Synthesis. Link

  • He, L., et al. (2013). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry. Link

  • Wikipedia. (n.d.). Amine alkylation. Link

  • Salvatore, R. N., et al. (2001). Efficient Synthesis of Secondary Amines by Selective Alkylation of Primary Amines. U.S. Patent 6,423,871B1. Link

  • He, J., et al. (2014). Selective Synthesis of Secondary Amines via N-Alkylation of Primary Amines and Ammonia with Alcohols by Supported Copper Hydroxide Catalysts. Chemistry Letters. Link

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Link

  • Wikipedia. (n.d.). Amine. Link

  • Chemistry LibreTexts. (2020). 23.3: Reactions of amines. Link

  • Michigan State University. (n.d.). Amine Reactivity. Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17953470, Nonan-3-amine. Link

  • Chemistry LibreTexts. (2022). 1.20: Amines- Reactions. Link

  • Quora. (2018). What is the reaction between hydrochloric and amine?. Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12363006, 1-Nonanamine, hydrochloride. Link

Sources

Application

using nonan-3-amine hydrochloride in pharmaceutical intermediate synthesis

Application Note: Strategic Utilization of Nonan-3-amine Hydrochloride in Pharmaceutical Synthesis Executive Summary Nonan-3-amine hydrochloride (1-ethylheptylamine HCl) is a specialized aliphatic amine building block us...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Nonan-3-amine Hydrochloride in Pharmaceutical Synthesis

Executive Summary

Nonan-3-amine hydrochloride (1-ethylheptylamine HCl) is a specialized aliphatic amine building block used to introduce high-lipophilicity side chains into pharmaceutical intermediates. Unlike linear n-nonylamine, the branching at the 3-position provides a critical balance: it maintains a high LogP (~3.1 for the free base) for membrane permeability while introducing steric bulk that retards metabolic degradation (e.g., oxidative deamination).

This guide addresses the specific challenges of working with this lipophilic salt—specifically its surfactant-like properties, hygroscopicity, and the kinetic requirements for its activation in nucleophilic substitutions. Primary applications include the synthesis of fluorinated benzenesulfonamides (amyloid aggregation inhibitors) and lipophilic amide analogs (e.g., TRPV1 modulators).

Material Science & Handling

Compound Identity:

  • IUPAC Name: Nonan-3-amine hydrochloride

  • Synonyms: 1-Ethylheptylamine hydrochloride; 3-Aminononane HCl

  • Free Base CAS: 33787-95-0[1]

  • Structure: CH₃CH₂CH(NH₃⁺Cl⁻)(CH₂)₅CH₃

Critical Quality Attributes (CQAs):

PropertySpecificationOperational Implication
Appearance White to off-white waxy solidTendency to clump; requires pulverization before weighing.
Hygroscopicity Moderate to HighAbsorbs atmospheric moisture, altering stoichiometry. Handle in desiccated glovebox or weigh rapidly.
Chirality Racemic (typically)Contains one stereocenter at C3. Unless chiral resolution is specified, assume 1:1 enantiomeric mixture.
Solubility Water, MeOH, DCM (moderate)Amphiphilic nature can cause foaming in aqueous workups.

Core Synthetic Protocols

Module A: In-Situ Salt Break & Activation

Rationale: The HCl salt is non-nucleophilic. Direct coupling requires quantitative liberation of the free amine. Due to its volatility and oxidation susceptibility, in-situ neutralization is superior to isolating the free base.

Reagents:

  • Nonan-3-amine HCl (1.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 - 3.0 equiv)

Protocol:

  • Suspension: Charge Nonan-3-amine HCl into the reactor. Add anhydrous DCM (10 mL/g). The salt will likely form a suspension.

  • Activation: Cool to 0°C. Dropwise add DIPEA (2.5 equiv).

  • Equilibration: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes.

    • Observation: The suspension should clear as the lipophilic free amine dissolves and DIPEA·HCl remains in solution or precipitates (depending on concentration).

  • Ready State: This solution is now a reactive nucleophile stock.

Module B: Sulfonamide Synthesis (Amyloid Inhibitor Scaffold)

Context: Based on patent literature for fluorinated benzenesulfonamides (e.g., EP4299062A1), this reaction installs the lipophilic tail onto a sulfonyl chloride core.

Reaction Scheme: R-SO₂Cl + R'-NH₂ → R-SO₂NH-R' + HCl

Step-by-Step Protocol:

  • Preparation: Prepare the Activated Amine Solution (from Module A) using 1.1 equivalents of Nonan-3-amine HCl relative to the sulfonyl chloride.

  • Coupling:

    • Dissolve the substrate (e.g., Pentafluorobenzenesulfonyl chloride) in DCM.

    • Cool substrate solution to 0°C.

    • Add the Activated Amine Solution dropwise over 20 minutes to control exotherm.

  • Monitoring: Warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.[2]

    • Target: Disappearance of sulfonyl chloride.

  • Quench & Workup (Critical Step):

    • Acid Wash: Wash reaction mixture with 1N HCl (2x). Purpose: Remove excess DIPEA and unreacted amine.

    • Brine Wash: Wash with saturated brine to break potential emulsions caused by the surfactant nature of the nonyl chain.

    • Drying: Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallization from Hexane/Ether is preferred over column chromatography for these waxy solids.

Module C: Amide Coupling (HATU Method)

Context: For attaching the amine to carboxylic acid scaffolds (e.g., fatty acid analogs).

Protocol:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 mins.

  • Addition: Add Nonan-3-amine HCl (1.1 equiv) directly as a solid, followed immediately by an additional 1.2 equiv of DIPEA.

    • Note: Adding the salt solid directly works here because the excess base in the HATU mixture rapidly frees the amine in the polar DMF solvent.

  • Reaction: Stir at RT for 12 hours.

  • Workup: Dilute with EtOAc. Wash extensively with water (3x) to remove DMF and urea byproducts.

Process Visualization & Logic

The following diagram illustrates the decision logic for handling Nonan-3-amine HCl, specifically addressing its amphiphilic "surfactant" risks during workup.

G Start Start: Nonan-3-amine HCl Solvent_Choice Solvent Selection Start->Solvent_Choice Route_DCM Route A: Anhydrous DCM (Sulfonylation/Acylation) Solvent_Choice->Route_DCM Non-polar Electrophile Route_DMF Route B: DMF/DMSO (Peptide Coupling/SNAr) Solvent_Choice->Route_DMF Polar/Peptide Activation Base Activation (Add DIPEA/TEA) Route_DCM->Activation Route_DMF->Activation Coupling Coupling Reaction (Electrophile Addition) Activation->Coupling Workup_Decision Workup Strategy Coupling->Workup_Decision Risk_Emulsion RISK: Emulsion Formation (Due to C9 Chain) Workup_Decision->Risk_Emulsion Aqueous Wash Mitigation Mitigation: 1. Use 1N HCl Wash 2. Sat. Brine Wash 3. Avoid vigorous shaking Risk_Emulsion->Mitigation Final Isolated Lipophilic Intermediate Mitigation->Final

Figure 1: Workflow logic emphasizing the critical handling of surfactant-induced emulsions during the workup phase.

Analytical Quality Control

1. ¹H-NMR Verification (CDCl₃):

  • Key Diagnostic Signal: The proton at the chiral center (CH -NH) typically appears as a multiplet around δ 2.7–2.9 ppm .

  • Terminal Methyls: Look for two distinct methyl triplets/multiplets (one from the ethyl arm, one from the hexyl tail) at δ 0.8–0.9 ppm .

  • Impurity Check: DIPEA salts often show multiplets at δ 3.0–3.7 ppm. Ensure these are removed after acid wash.

2. Mass Spectrometry:

  • Mode: ESI Positive.

  • Target Ion: [M+H]⁺ = 144.17 (Free base MW is 143.17).

References

  • PubChem. (n.d.).[1] Nonan-3-amine Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2025, from [Link]

  • European Patent Office. (2024).[1] EP4299062A1 - Inhibition of protein amyloid aggregation using fluorinated benzenesulfonamides. Google Patents. Retrieved October 26, 2025, from

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Nonan-3-amine Hydrochloride

Abstract This application note details two distinct protocols for the quantification and purity analysis of Nonan-3-amine hydrochloride (CAS: 33787-95-0 / HCl salt form), a primary aliphatic amine lacking a UV-active chr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details two distinct protocols for the quantification and purity analysis of Nonan-3-amine hydrochloride (CAS: 33787-95-0 / HCl salt form), a primary aliphatic amine lacking a UV-active chromophore.

  • Method A (Direct Analysis): Utilizes Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) for high-throughput, "green" analysis without chemical modification.

  • Method B (Derivatization): Utilizes pre-column derivatization with o-Phthalaldehyde (OPA) for trace-level sensitivity using standard UV or Fluorescence (FLD) detectors.

This guide addresses the specific challenges of aliphatic amine analysis: lack of UV absorption, silanol-induced peak tailing, and solubility issues.

Introduction & Analyte Profiling[1]

Nonan-3-amine (


) is a branched primary amine. In its hydrochloride salt form, it is a cationic surfactant-like molecule.
The Analytical Challenge
  • "Invisible" to UV: The molecule lacks conjugated

    
    -systems. It has negligible absorbance above 210 nm. Analyzing at 200-205 nm is prone to interference from mobile phase cut-offs and noise.
    
  • Peak Tailing: As a strong base (

    
    ), the amine moiety interacts strongly with residual silanols (
    
    
    
    ) on silica-based columns, leading to severe peak asymmetry.
  • Hydrophobicity: The 9-carbon alkyl chain provides significant hydrophobic retention, requiring high organic solvent strength for elution.

Workflow Decision Matrix

Use the following decision tree to select the appropriate method for your laboratory:

MethodSelection Start Start: Select Methodology Q1 Is a Universal Detector (CAD/ELSD) available? Start->Q1 MethodA METHOD A: Direct Analysis (Recommended) Q1->MethodA Yes Q2 Is Trace Sensitivity (<1 ppm) required? Q1->Q2 No MethodB METHOD B: Derivatization Q2->MethodA No (Purchase CAD/ELSD recommended) Q2->MethodB Yes (High Sensitivity)

Figure 1: Decision matrix for selecting the analytical approach based on instrumentation and sensitivity needs.

Method A: Direct Analysis (CAD/ELSD)

Best for: Purity assay, raw material testing, high concentrations (>50 µg/mL). Principle: Separation based on hydrophobic interaction followed by nebulization and particle detection.

Reagents & Materials[2][3][4][5]
  • Column: C18 Base-Deactivated Column (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18),

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

    • Note: pH 3.0 ensures the amine is fully protonated (

      
      ) and silanols are protonated (
      
      
      
      ), minimizing tailing. Ammonium formate is volatile, preventing detector clogging.
  • Mobile Phase B: Acetonitrile (MS Grade).

Chromatographic Conditions[1][6][7]
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 40°C (Improves mass transfer and peak shape)
Injection Vol 10 µL
Detector CAD (Corona Veo) or ELSD
CAD Settings Power Function: 1.0 (for linearity); Evap Temp: 35°C
ELSD Settings Drift Tube: 50°C; Nebulizer: 35°C; Gain: Standard
Gradient Program
Time (min)% Mobile Phase BDescription
0.020Initial equilibration
10.080Linear ramp to elute hydrophobic amine
12.080Wash step
12.120Return to initial
17.020Re-equilibration (Critical for reproducibility)
Expected Results[8]
  • Retention Time: ~6.5 - 7.5 minutes.

  • Peak Shape: Symmetrical (Tailing Factor < 1.5).[1]

  • Linearity: CAD is curvilinear; use a quadratic fit or Power Function setting. ELSD is log-log linear.

Method B: Pre-Column Derivatization (UV/Fluorescence)

Best for: Trace analysis, biological matrices, labs with only UV/FLD detectors. Principle: Reaction of the primary amine with o-Phthalaldehyde (OPA) and a thiol to form a highly fluorescent isoindole derivative.[2]

Reaction Mechanism

The nonan-3-amine reacts with OPA in the presence of 2-Mercaptoethanol (2-ME) or 3-Mercaptopropionic acid (3-MPA) at alkaline pH.

OPAReaction R1 Nonan-3-amine (Primary Amine) Process pH 9.5-10 (Borate Buffer) R1->Process R2 OPA Reagent + Thiol (HS-R) R2->Process Product 1-Alkylthio-2-alkyl -substituted Isoindole (Fluorescent/UV Active) Process->Product  Fast (< 2 min)

Figure 2: OPA derivatization pathway. The resulting isoindole derivative absorbs strongly at 340 nm.

Reagents[2][5]
  • Derivatization Reagent: Dissolve 10 mg OPA in 0.5 mL Methanol. Add 9.5 mL of 0.4 M Borate Buffer (pH 10.0). Add 20 µL of 2-Mercaptoethanol. Prepare fresh daily.

  • Stop Solution: 0.5% Acetic Acid (optional, if performing manual derivatization).

Protocol (Automated/Online)

Most modern autosamplers (Agilent/Waters) support "mix-in-needle" programs.

  • Draw: 5 µL Sample.

  • Draw: 5 µL OPA Reagent.

  • Mix: Needle wash/mix cycles (wait 1.0 min).

  • Inject: Entire volume.

Chromatographic Conditions (Derivatized)
ParameterSetting
Column C18 (Standard),

Mobile Phase A 10 mM Phosphate Buffer, pH 7.2
Mobile Phase B Acetonitrile : Methanol (50:50)
Detection UV: 340 nm
Fluorescence

,

Note: The derivative is stable for only ~15-30 minutes. Automated derivatization is strongly recommended to ensure consistent reaction time before injection.

System Suitability & Troubleshooting

Acceptance Criteria

To ensure data trustworthiness (E-E-A-T), the system must pass these checks before sample analysis:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .[1]
    • Failure Cause: Silanol activity.[3]

    • Fix: Add 0.1% Triethylamine (TEA) to mobile phase (Method B only) or increase buffer concentration (Method A).

  • Precision (RSD):

    
     for 5 replicate injections.
    
  • Resolution (

    
    ): 
    
    
    
    between the analyte and any synthesis by-products (e.g., nonan-1-amine isomer or dialkyl impurities).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactionsEnsure pH is low (<3.0) for Method A. Use a "End-capped" high-carbon load column.
Low Sensitivity (Method B) OPA reagent degradationOPA oxidizes rapidly. Re-prepare reagent. Ensure pH > 9.5 for reaction.
Baseline Noise (Method A) Non-volatile buffer saltsCRITICAL: Never use Phosphate or Sulfate buffers with CAD/ELSD. Use Formate or Acetate only.
Ghost Peaks CarryoverAliphatic amines stick to injector seals. Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

References

  • Guidance on CAD/ELSD: Magnusson, L. E., et al. (2015). "Charged aerosol detection in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis. Link

  • OPA Derivatization Mechanism: Thermo Fisher Scientific. "Pre-column Derivatization with OPA."[2][4] Link

  • Amine Tailing & Silanols: McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs." Journal of Chromatography A. Link

  • Nonan-3-amine Structure: PubChem Database. CID 17953470.[5] Link

Sources

Application

Application Note: Strategic Utilization of Nonan-3-amine HCl in Agrochemical SAR Profiling

Abstract This technical guide details the application of Nonan-3-amine hydrochloride (CAS 33787-95-0) as a strategic building block in the synthesis and optimization of Succinate Dehydrogenase Inhibitor (SDHI) fungicides...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of Nonan-3-amine hydrochloride (CAS 33787-95-0) as a strategic building block in the synthesis and optimization of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. While linear fatty amines are common surfactant precursors, the branched architecture of nonan-3-amine offers unique steric properties and metabolic stability profiles. This note provides a validated protocol for derivatizing this amine into lipophilic carboxamides, followed by a methodology for evaluating mycelial growth inhibition.

Part 1: Chemical Profile & Rationale

The Molecule

Nonan-3-amine hydrochloride is the salt form of a 9-carbon primary amine with the amino group positioned at the third carbon.

  • Formula:

    
    
    
  • Molecular Weight: 179.73 g/mol (salt basis)

  • Key Feature: The C3-positioning creates a chiral center (in racemic mixtures) and a "short-branch/long-tail" steric profile (Ethyl vs. Hexyl chains at the nitrogen alpha-position).

Strategic Value in Agrochemical Design (SAR)

In the development of modern fungicides, particularly Carboxamides (SDHIs), the "amine tail" is critical for anchoring the molecule within the hydrophobic pocket of the target enzyme (Complex II).

  • Metabolic Stability: Unlike linear n-nonylamine, which is rapidly degraded via terminal

    
    -oxidation, the branching at the 3-position sterically hinders enzymatic attack, potentially extending the half-life of the active ingredient (AI) in planta.
    
  • Lipophilicity Modulation: The C9 chain provides significant hydrophobicity (high LogP), essential for cuticular penetration.

  • Chirality: The 3-amino position introduces chirality. Enantiomers of SDHIs often exhibit vastly different binding affinities; using nonan-3-amine allows for the exploration of chiral pharmacophores.

Part 2: Synthetic Protocol (Amide Coupling)

Objective: Synthesize N-(nonan-3-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, a structural analog of commercial SDHI fungicides, to evaluate the efficacy of the nonan-3-amine tail.

Materials
  • Amine Source: Nonan-3-amine hydrochloride (>97% purity).

  • Acylating Agent: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (Standard SDHI scaffold).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) - Optional, for sluggish reactions.

Step-by-Step Synthesis Workflow

Step 1: Free-Basing (In-situ)

  • Charge a round-bottom flask with 1.0 equiv of Nonan-3-amine HCl.

  • Suspend in anhydrous DCM (0.1 M concentration).

  • Cool to 0°C under

    
     atmosphere.
    
  • Add 2.5 equiv of DIPEA dropwise. Note: Extra base is required to neutralize the HCl salt and scavenge the HCl generated during coupling.

  • Stir for 15 minutes to ensure full liberation of the free amine.

Step 2: Acylation

  • Dissolve 1.1 equiv of the Pyrazole Acid Chloride in minimal DCM.

  • Add the acid chloride solution dropwise to the amine mixture at 0°C.

  • Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours.

  • Monitoring: Check progress via TLC (System: Hexane/EtOAc 4:1). The amine spot (ninhydrin active) should disappear.

Step 3: Work-up & Purification

  • Quench with saturated

    
     solution.
    
  • Extract with DCM (

    
    ). Wash combined organics with 1M HCl (to remove unreacted amine/DIPEA) and then Brine.
    
  • Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

Synthetic Logic Diagram

SynthesisWorkflow Start Nonan-3-amine HCl (Solid Salt) FreeBase In-situ Free Basing (DCM + DIPEA, 0°C) Start->FreeBase Liberate Amine Coupling Acylation (+ Acid Chloride) FreeBase->Coupling Nucleophilic Attack Workup Biphasic Workup (Acid/Base Wash) Coupling->Workup Quench Product Target Carboxamide (SDHI Analog) Workup->Product Purification

Caption: Figure 1: One-pot synthesis strategy for converting Nonan-3-amine HCl into a lipophilic carboxamide fungicide candidate.

Part 3: Biological Evaluation (Fungal Inhibition)

Objective: Determine the


 of the synthesized amide against Rhizoctonia solani (Rice Sheath Blight), a standard model organism for SDHI testing.
Experimental Design
  • Method: Poisoned Food Technique (Mycelial Growth Inhibition).

  • Controls:

    • Negative: Potato Dextrose Agar (PDA) + Solvent (DMSO).

    • Positive: Boscalid or Fluxapyroxad (Commercial SDHI standards).

Protocol
  • Stock Preparation: Dissolve the synthesized amide in DMSO to create a

    
     stock solution.
    
  • Media Dosing: Add stock solution to molten PDA (

    
    ) to achieve final concentrations of 0.1, 1, 5, 10, 25, and 50 
    
    
    
    . Pour into petri dishes.
  • Inoculation: Place a 5mm mycelial plug of active R. solani culture in the center of each plate.

  • Incubation: Incubate at

    
     in the dark for 48–72 hours (until control plates reach 75% growth).
    
  • Measurement: Measure colony diameter (cross-method) and calculate inhibition percentage.

Data Analysis & SAR Interpretation

Calculate the percentage of inhibition (


) using the formula:


Where

is the diameter of the control and

is the diameter of the treatment.

Expected Outcomes (Hypothetical Data for Comparison):

CompoundTail StructureLogP (Calc)EC50 (mg/L)SAR Insight
Control A n-Nonyl (Linear)4.212.5Rapid degradation; moderate binding.
Test Cmpd Nonan-3-yl (Branched) 4.1 3.2 Steric bulk improves metabolic stability.
Control B Cyclohexyl2.88.1Lipophilicity too low for optimal penetration.

Part 4: Safety & Handling (MSDS Highlights)

  • Hazards: Nonan-3-amine HCl is an irritant. The free amine (generated in situ) is corrosive and volatile.

  • PPE: Chemical-resistant gloves (Nitrile), safety goggles, and fume hood are mandatory.

  • Storage: Hygroscopic. Store in a desiccator at room temperature.

Part 5: SAR Decision Logic

The following diagram illustrates the decision-making process when selecting amine tails for fungicide optimization.

SAR_Logic Start Lead Optimization (Amide Fungicide) LogP_Check Check Lipophilicity (Target LogP 3.5 - 4.5) Start->LogP_Check Branching Is Metabolic Stability Sufficient? LogP_Check->Branching LogP OK Linear Use Linear Amines (e.g., n-Nonylamine) Branching->Linear Yes (Stable) Branched Use Branched Amines (e.g., Nonan-3-amine) Branching->Branched No (Rapid Deg.) Test Bioassay (EC50) Linear->Test Branched->Test Test->Start Iterate Design

Caption: Figure 2: Decision tree for selecting branched amines like Nonan-3-amine to solve metabolic stability issues in lead compounds.

References

  • PubChem Database. (n.d.). Nonan-3-amine.[1][2] National Center for Biotechnology Information. Retrieved October 26, 2025, from [Link]

  • Yan, X., et al. (2014). Synthesis and fungicidal activity of novel chloro-containing 1-aryl-3-oxypyrazoles with an oximino ester or oximino amide moiety. Molecules, 19(6), 8140-8150.[3] (Demonstrates general amide synthesis protocols in fungicides). [Link]

  • Kabara, J. J., et al. (1972).[4] Relationship of chemical structure and antimicrobial activity of alkyl amides and amines. Antimicrobial Agents and Chemotherapy, 2(6), 492–498.[4][5] (Foundational text on amine chain length and activity). [Link]

  • Walter, H. (2016). Pyrazole-4-carboxamides: A versatile class of SDHI fungicides. Bioorganic & Medicinal Chemistry. (General reference for the Pyrazole-Amide scaffold used in Protocol 2.1). [Link]

Sources

Method

Application Notes &amp; Protocols: Formulating Nonan-3-amine Hydrochloride for In Vitro Assays

For: Researchers, scientists, and drug development professionals. Abstract & Core Principles The transition from a novel chemical entity to a candidate for biological screening hinges on meticulous and reproducible exper...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract & Core Principles

The transition from a novel chemical entity to a candidate for biological screening hinges on meticulous and reproducible experimental design. A critical, yet often underestimated, step in this process is the formulation of the test compound. Nonan-3-amine hydrochloride, as a primary amine salt, presents specific formulation challenges that, if not properly addressed, can lead to erroneous or inconsistent results in in vitro assays. This guide provides a comprehensive framework for the preparation of nonan-3-amine hydrochloride solutions, emphasizing the scientific rationale behind each step to ensure maximal solubility, stability, and biological relevance. Our core principles are rooted in understanding the compound's physicochemical properties to mitigate common pitfalls such as precipitation, pH fluctuation, and solvent-induced cytotoxicity.

Physicochemical & Safety Profile

A thorough understanding of the compound's properties is the foundation of a robust formulation strategy. Nonan-3-amine hydrochloride is the salt form of the parent amine, nonan-3-amine, which enhances its stability and hydrophilicity.[1]

Table 1: Physicochemical Properties of Nonan-3-amine & its Hydrochloride Salt

PropertyNonan-3-amine (Parent)Nonan-3-amine Hydrochloride (Salt)Data Source
IUPAC Name nonan-3-aminenonan-3-amine;hydrochloridePubChem[2]
CAS Number 33787-95-0Not explicitly assigned; derived from parent.BLD Pharm[3]
Molecular Formula C₉H₂₁NC₉H₂₂ClNPubChem[2][4]
Molecular Weight 143.27 g/mol ~179.73 g/mol PubChem[2][4]
Predicted Solubility Low in waterEnhanced solubility in polar solvents (e.g., water, ethanol).[1][5]General Chemical Principles[6]
Form Liquid (Parent)Solid / Crystalline Solid (Salt)Sigma-Aldrich
Critical Safety & Handling Mandates

Amine compounds and their hydrochloride salts can be hazardous. Adherence to strict safety protocols is non-negotiable.

  • Hazard Profile: Amines and their salts are often corrosive and can cause severe skin burns and eye damage.[7][8] They can also be harmful if swallowed or inhaled.[9]

  • Personal Protective Equipment (PPE): Always handle nonan-3-amine hydrochloride inside a chemical fume hood.[10] Mandatory PPE includes:

    • Nitrile gloves (inspect before use).[11]

    • Chemical splash goggles.[10]

    • A properly fitted lab coat.

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. In case of a spill, evacuate the area and follow institutional procedures for hazardous material cleanup.[11]

  • Storage: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[8][12]

The Science of Formulation: Solvent & Buffer Selection

The primary goal is to dissolve the compound in a manner that is compatible with the biological system under investigation. The choice of solvent and subsequent dilution into a buffered medium is the most critical decision in this process.

Solvent Selection: A Decision Framework

The hydrochloride salt structure dictates that polar solvents are the most suitable choice. The decision between using a pure aqueous vehicle versus an organic solvent like Dimethyl Sulfoxide (DMSO) depends on the required stock concentration and the compound's intrinsic solubility.

G Start Start: Need to Prepare Stock Solution CheckSolubility Is aqueous solubility >10 mM experimentally confirmed? Start->CheckSolubility UseWater Primary Choice: Prepare stock in high-purity H₂O or PBS. (See Protocol 1) CheckSolubility->UseWater Yes UseDMSO Alternative Choice: Prepare high-concentration stock in DMSO. (See Protocol 2) CheckSolubility->UseDMSO No / Unknown FinalDilution Dilute stock into final assay buffer. Ensure final DMSO % is non-toxic. (See Protocol 3) UseWater->FinalDilution UseDMSO->FinalDilution End End: Working Solution Ready for Assay FinalDilution->End

  • Water/Aqueous Buffers (e.g., PBS): This is the preferred primary solvent for hydrochloride salts.[13] The salt form is designed to be water-soluble.[1] Dissolving directly into an aqueous medium avoids the potential confounding effects of organic solvents.

  • Dimethyl Sulfoxide (DMSO): A powerful and common solvent for in vitro screening.[14] While effective for many hydrophobic compounds, hydrochloride salts can sometimes have limited solubility in DMSO.[13] It should be considered a secondary option if high stock concentrations (>10-20 mM) are required and cannot be achieved in water.

    • Scientist's Note on DMSO: The final concentration of DMSO in the assay well is critical. Most cell lines tolerate up to 0.5% DMSO, with some being sensitive to concentrations as low as 0.1%.[15][16] It is imperative to run a vehicle control (assay medium + same final % of DMSO) to ensure the solvent itself does not impact the experimental results.[17]

Buffer Systems & pH Considerations

Nonan-3-amine hydrochloride will create a slightly acidic solution when dissolved in unbuffered water. For biological assays, maintaining a stable physiological pH (typically 7.2-7.4) is crucial.

  • Recommended Buffers: Phosphate-Buffered Saline (PBS), HEPES, and MOPS are common choices.

  • Potential for Interaction:

    • Tris Buffer: Avoid using Tris buffer. The primary amine in Tris can compete with or react with certain reagents and is generally not recommended for amine-containing compounds.[18]

    • HEPES Buffer: HEPES is an excellent buffer for maintaining pH in cell culture.[19][] However, be aware that at high concentrations (e.g., >15 mM), HEPES has been reported to affect the transport of some compounds and amino acids.[21] For most applications using 10-25 mM HEPES, this is not a concern, but it is a factor to consider in sensitive transport assays.

Experimental Protocols

These protocols provide a validated, step-by-step methodology for preparing solutions of nonan-3-amine hydrochloride. Always use sterile, high-purity reagents and calibrated equipment.

Protocol 1: Preparation of 10 mM Aqueous Stock Solution

This is the preferred method if the desired concentration is achievable.

  • Calculate Mass: Determine the mass of nonan-3-amine hydrochloride needed for your desired volume and concentration (Molarity = moles/L; moles = mass/MW).

    • Example for 10 mL of a 10 mM stock (MW ≈ 179.73 g/mol ):

    • Mass = 0.010 L * 0.010 mol/L * 179.73 g/mol = 0.01797 g = 17.97 mg.

  • Weigh Compound: Accurately weigh the calculated mass of the solid compound in a microfuge tube or appropriate vial.

  • Initial Solvation: Add a portion (e.g., 80%) of the final volume of sterile, molecular-grade water or 1X PBS to the vial.

  • Dissolution: Vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be effective.

  • Final Volume: Once fully dissolved, add the remaining solvent to reach the final desired volume.

  • Sterilization & Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile storage tube. Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of 50 mM DMSO Stock Solution

Use this method when higher stock concentrations are necessary.

  • Calculate Mass:

    • Example for 2 mL of a 50 mM stock (MW ≈ 179.73 g/mol ):

    • Mass = 0.002 L * 0.050 mol/L * 179.73 g/mol = 0.01797 g = 17.97 mg.

  • Weigh Compound: Accurately weigh the solid into a sterile, DMSO-compatible vial (e.g., glass or polypropylene).

  • Solvation: Add the final volume (e.g., 2 mL) of high-purity, anhydrous DMSO.

  • Dissolution: Vortex thoroughly. Gentle warming (to 37°C) and sonication can aid dissolution if needed. Ensure the solution is clear and free of particulates.

  • Storage: Store in small, tightly sealed aliquots at -20°C to prevent water absorption by the hygroscopic DMSO.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Calculate 1. Calculate Required Mass (Molarity x Volume x MW) Weigh 2. Weigh Solid Compound in Fume Hood Calculate->Weigh AddSolvent 3. Add Solvent (H₂O, PBS, or DMSO) Weigh->AddSolvent Dissolve 4. Dissolve Completely (Vortex / Sonicate) AddSolvent->Dissolve Filter 5. Sterile Filter (0.22 µm) Dissolve->Filter Aliquot 6. Aliquot & Store at -20°C Filter->Aliquot Thaw 7. Thaw Stock Aliquot Aliquot->Thaw Dilute 8. Perform Serial Dilutions in Assay Medium/Buffer Thaw->Dilute VortexMix 9. Vortex Gently Between Dilutions Dilute->VortexMix Use 10. Use Immediately in Assay VortexMix->Use

Protocol 3: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of a concentrated stock into the final medium for treating cells.

  • Thaw Stock: Thaw a single aliquot of your stock solution (from Protocol 1 or 2) at room temperature.

  • Calculate Dilutions: Determine the serial dilution scheme required to achieve your final desired concentrations in the assay plate.

    • Crucial Calculation: Ensure the final DMSO concentration remains below the cytotoxic limit for your specific cell line (typically ≤0.5%).[22][23] For a 200X stock (e.g., 10 mM stock for a 50 µM final concentration), the final DMSO percentage will be 0.5%.

  • Perform Dilutions: Prepare intermediate dilutions in your cell culture medium or assay buffer as needed. Always add the small volume of stock solution to the larger volume of medium and mix thoroughly to avoid localized high concentrations that could cause precipitation.

  • Final Application: Add the final working solutions to your assay plates.

  • Vehicle Control: Prepare a vehicle control by performing the same dilution steps with the solvent used for the stock solution (e.g., PBS or DMSO) into the assay medium. This control is essential for validating that any observed biological effect is due to the compound and not the solvent.

Quality Control & Validation

A protocol is only as good as its execution. Implement these self-validating checks.

  • Visual Inspection: All solutions, from stock to final working concentrations, must be clear and free of visible precipitates. If precipitation occurs upon dilution in aqueous buffer, it may indicate that the compound's solubility limit has been exceeded.

  • pH Verification: After preparing a working solution in your final assay buffer, measure the pH to confirm it remains within the desired physiological range (e.g., 7.2-7.6).

  • Stability: For initial experiments, it is recommended to use freshly prepared working solutions.[13][24] Avoid storing dilute aqueous solutions for extended periods unless stability has been confirmed. Aqueous solutions are more susceptible to degradation and microbial growth than concentrated DMSO stocks.[25]

By adhering to these detailed protocols and understanding the underlying chemical principles, researchers can confidently formulate nonan-3-amine hydrochloride for in vitro assays, ensuring the generation of reliable, reproducible, and meaningful data.

References

  • Hao, L. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. [Link]

  • Various Authors. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. [Link]

  • Various Authors. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]

  • de Oliveira, M. A. L., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • University of Brawijaya. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. [Link]

  • Enfanos. Preparation of Stock Solutions. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12363006, 1-Nonanamine, hydrochloride. [Link]

  • Standard Operating Procedure - Hydrochloric Acid. [Link]

  • Gene Synthesis. HEPES-Biological Buffer. [Link]

  • Acionable. What are the Health and Safety Guidelines for Using Amines?[Link]

  • Solvflow. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17953470, Nonan-3-amine. [Link]

  • Emperumal, S., et al. (2015). Effect of HEPES buffer on the uptake and transport of P-glycoprotein substrates and large neutral amino acids. PMC. [Link]

  • Solubility of Things. Pentan-3-amine. [Link]

  • The Nitty Gritty Science. (2023). HEPES - the when, why, & how of using this pH buffer. YouTube. [Link]

  • Chemical Database. methylamine hydrochloride. [Link]

  • Various Authors. (2017). Why do amines dissolve in hydrochloric acid? Quora. [Link]

  • Various Authors. (2020). Is 0.5 ml of DMSO enough to react my (200mg) Ar-Cl with 1.2 equivalent of primary amine using Ullman reaction? ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12910657, 1-Amino-3-methyladamantane hydrochloride. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12413181, Thiophen-3-amine hydrochloride. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22225706, N-methyloxolan-3-amine. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Nonan-3-amine Hydrochloride Synthesis

Subject: Troubleshooting Impurity Profiles & Purification Protocols Executive Summary This guide addresses the synthesis of Nonan-3-amine Hydrochloride (CAS: [Implied] 3-Aminononane HCl), primarily via the Reductive Amin...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Impurity Profiles & Purification Protocols

Executive Summary

This guide addresses the synthesis of Nonan-3-amine Hydrochloride (CAS: [Implied] 3-Aminononane HCl), primarily via the Reductive Amination of nonan-3-one. This route, while robust, is prone to specific competing pathways that generate difficult-to-separate impurities.

The following protocols prioritize impurity suppression at the source and orthogonal purification logic.

Module 1: The Reaction Landscape (Mechanism & Causality)

To troubleshoot, you must visualize the competition occurring in your flask. The synthesis is not a single straight line; it is a race between three competing reductions.

Pathway Analysis

The primary reaction involves the condensation of nonan-3-one with an ammonia source (e.g., Ammonium Acetate) to form an imine, which is then reduced to the amine.[1]

Critical Failure Points:

  • The "Dimer" Trap (Secondary Amine): As product (primary amine) forms, it becomes a nucleophile itself, competing with ammonia for the ketone. This creates the "Dimer" (Bis(nonan-3-yl)amine).

  • The "Alcohol" Shunt: If the reducing agent attacks the ketone before the imine forms, you generate Nonan-3-ol.

ReactionPathway Ketone Nonan-3-one (Starting Material) Imine Imine Intermediate Ketone->Imine + NH3 (-H2O) Alcohol Impurity B: Nonan-3-ol Ketone->Alcohol Direct Reduction (Fast Hydride addn) Product Nonan-3-amine (Target) Imine->Product + Hydride Dimer Impurity A: Bis(nonan-3-yl)amine Product->Dimer + Ketone (Dialkylation)

Figure 1: Mechanistic bifurcation in reductive amination. Green path is desired; Red dashed paths represent the primary impurity generators.

Module 2: Impurity Profiling & Troubleshooting

Impurity A: Bis(nonan-3-yl)amine (The Dimer)

Symptoms:

  • TLC: A spot running slightly higher (less polar) than the product.

  • Mass Spec: [M+H]+ = ~269.5 (vs. 144.2 for product).

  • Physical: Oily residue that refuses to crystallize during salt formation.

Root Cause: The concentration of free amine (product) became too high relative to the ammonia source, or the reaction time was too long, allowing the product to react with unreacted ketone.

Corrective Action (The "Ammonia Wall"):

  • Protocol Adjustment: Increase the equivalents of Ammonium Acetate to 10-15 eq . This statistical overload ensures the ketone is far more likely to encounter NH3 than the product amine.

  • Reagent Choice: Switch from NaBH4 to NaBH(OAc)3 (Sodium Triacetoxyborohydride) . NaBH(OAc)3 is less basic and slower, allowing the imine equilibrium to favor the ammonia-imine before reduction occurs [1].

Impurity B: Nonan-3-ol (The Alcohol)

Symptoms:

  • IR: Strong broad peak at ~3300-3400 cm⁻¹ (O-H stretch).

  • NMR: Distinct multiplet at ~3.5 ppm (CH-OH).

Root Cause: Direct reduction of the ketone. This happens if the reducing agent is added before the imine equilibrium is established, or if the pH is too high (preventing acid-catalyzed imine formation).

Corrective Action:

  • Pre-complexation: Stir the Ketone and Ammonium source for 20-30 minutes before adding the hydride.

  • pH Control: Ensure the reaction is slightly acidic (pH 5-6). If using NaBH3CN, add acetic acid. If using NaBH(OAc)3, the reagent itself buffers the solution correctly [2].

Module 3: Purification & Salt Formation Protocols

Do not rely on recrystallization alone to clean a dirty reaction. Use Chemical Separation (Acid-Base Extraction) to remove non-basic impurities (Alcohol, Ketone) before salt formation.

Workflow: The "Self-Validating" Purification

This protocol uses the solubility switch of the amine to wash away impurities.

PurificationLogic Crude Crude Reaction Mix (Amine, Alcohol, Dimer) AcidWash 1. Dissolve in Et2O 2. Extract with 1M HCl Crude->AcidWash OrgLayer1 Organic Layer 1 Contains: Alcohol, Ketone (DISCARD) AcidWash->OrgLayer1 AqLayer1 Aqueous Layer Contains: Amine-HCl AcidWash->AqLayer1 BaseWash 1. Basify with 6M NaOH (pH > 12) 2. Extract into Et2O AqLayer1->BaseWash OrgLayer2 Organic Layer 2 Contains: Purified Free Amine BaseWash->OrgLayer2 AqLayer2 Aqueous Waste (Salts) BaseWash->AqLayer2 SaltForm Add HCl in Dioxane/Ether Precipitate Salt OrgLayer2->SaltForm

Figure 2: Acid-Base Extraction Logic. This sequence mechanically separates neutral impurities (Alcohol) from the basic Product.

Detailed Protocol: Salt Precipitation

Users often report "sticky gums" instead of crystals. This is usually due to water or excess solvent.

  • Isolate Free Base: Dry the organic layer (from the diagram above) thoroughly over Na2SO4. Filter.

  • Solvent Swap: Evaporate the ether.[2] Re-dissolve the oil in a minimum amount of anhydrous Diethyl Ether or MTBE .

  • Acidification: Dropwise add 2M HCl in Diethyl Ether (commercial solution) or 4M HCl in Dioxane .

    • Critical: Do NOT use aqueous HCl. Water will trap impurities and prevent crystallization.

  • Maturation: If a gum forms, scratch the glass side with a spatula or add a seed crystal. Cool to 0°C for 2 hours.

  • Filtration: Filter under nitrogen (to prevent moisture absorption). Wash with cold ether.

Module 4: Analytical Fingerprinting

Use this table to verify your product against common impurities.

Compound1H NMR Diagnostic (CDCl3)IR DiagnosticPhysical State (HCl Salt)
Nonan-3-amine (Product) ~3.1 ppm (m, 1H, CH-NH3+)~3000 cm⁻¹ (Broad NH3+)White Crystalline Solid
Nonan-3-ol (Impurity) ~3.6 ppm (m, 1H, CH-OH)~3350 cm⁻¹ (Broad OH)Liquid (washed out in extraction)
Bis(nonan-3-yl)amine ~2.6 ppm (m, 2H, CH-N-CH)No N-H stretch (if tertiary*)Oily / Low melting solid
Nonan-3-one ~2.4 ppm (q/t, alpha-CH2)~1710 cm⁻¹ (Sharp C=O)Liquid (washed out in extraction)

Note: The dimer is a secondary amine, but steric hindrance often shifts its signals upfield compared to the primary amine salt.

References

  • Abdel-Magid, A. F., et al. (1996).[1][3][4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[1][5][6] [Link]

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents." [Link]

  • Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." (General reference for Acid-Base Extraction of Amines). [Link]

Sources

Optimization

Technical Support Center: Nonan-3-amine Hydrochloride Synthesis &amp; Optimization

Case ID: NA3-HCL-OPT-001 Status: Active Topic: Optimization of Reductive Amination & Hydrochloride Salt Crystallization Target Molecule: Nonan-3-amine Hydrochloride (CAS: Free base ~24552-03-6) Executive Summary This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NA3-HCL-OPT-001 Status: Active Topic: Optimization of Reductive Amination & Hydrochloride Salt Crystallization Target Molecule: Nonan-3-amine Hydrochloride (CAS: Free base ~24552-03-6)

Executive Summary

This guide addresses the synthesis of nonan-3-amine hydrochloride via the reductive amination of 3-nonanone . The primary challenges in this workflow are the suppression of secondary amine formation (di-nonan-3-amine) during synthesis and the prevention of "oiling out" during hydrochloride salt formation.

This protocol prioritizes Catalytic Reductive Amination (H₂/Catalyst) as the most scalable method for drug development, while referencing Hydride Reduction (NaBH₃CN/NaBH(OAc)₃) for smaller-scale discovery efforts.

Module 1: Synthesis Optimization (Reductive Amination)

The Core Challenge: Selectivity

The reaction proceeds via a reversible imine intermediate. The most common failure mode is dialkylation , where the newly formed primary amine reacts with unconsumed ketone to form a secondary amine (di-nonan-3-amine).

Optimized Reaction Conditions (Catalytic Route)
ParameterRecommended ConditionScientific Rationale
Precursor 3-NonanoneHigh purity (>98%) required to prevent isomeric impurities.
Nitrogen Source Anhydrous Ammonia (NH₃) in Methanol (7N)Critical: Use 5–10 equivalents of NH₃. High NH₃ concentration pushes the equilibrium toward the primary imine (Le Chatelier’s principle) and suppresses secondary amine formation.
Catalyst Raney Nickel or 5% Rh/CRaney Ni is cost-effective and highly active for aliphatic ketones. Rh/C minimizes ketone reduction to alcohol (nonan-3-ol) side products.
Pressure 5–10 bar H₂Sufficient pressure ensures rapid reduction of the imine, preventing it from lingering and reacting with more ketone.
Temperature 50–60 °CBalanced to promote kinetics without causing thermal degradation or excessive alcohol formation.
Troubleshooting: Synthesis Phase

Q: Why does my crude NMR show a multiplet at ~2.5 ppm and a heavy mass by LCMS? A: This indicates secondary amine formation .

  • Root Cause: Low ammonia concentration or slow reduction rate.

  • Fix: Increase NH₃ equivalents to >10. Ensure your H₂ pressure is stable. If using a hydride reagent (e.g., NaBH(OAc)₃), add the ketone slowly to the amine/hydride mixture to keep the amine concentration high relative to the ketone.

Q: I see a significant amount of nonan-3-ol (alcohol). A: This is a direct reduction side reaction .

  • Root Cause: The catalyst reduced the ketone before it could form the imine.

  • Fix: Pre-stir the ketone and ammonia for 1–2 hours before introducing hydrogen or the reducing agent. This allows the imine equilibrium to establish first.

Module 2: Visualization of Reaction Pathways

The following diagram illustrates the competitive pathways and the critical control points for optimization.

ReactionPathway Ketone 3-Nonanone (Precursor) Imine Imine Intermediate (Transient) Ketone->Imine + NH3 (Excess) - H2O Alcohol Nonan-3-ol (Side Product) Ketone->Alcohol Direct Red. (Avoid) PrimaryAmine Nonan-3-amine (Target) Imine->PrimaryAmine + H2 / Cat or Hydride SecondaryAmine Di-nonan-3-amine (Impurity) PrimaryAmine->SecondaryAmine + Ketone (Low NH3) Salt Nonan-3-amine HCl (Final Product) PrimaryAmine->Salt + HCl (Anhydrous)

Figure 1: Reaction pathway showing the critical "forks" where impurities (Alcohol, Secondary Amine) are generated.

Module 3: Salt Formation & Isolation (The "Oiling Out" Problem)

Converting aliphatic amines to hydrochloride salts is notoriously difficult because they often form hygroscopic oils rather than crystalline solids.

Protocol: Anhydrous Salt Formation

Do NOT use aqueous HCl (e.g., 37% HCl). The water introduced will solvate the salt and prevent crystallization, leading to a sticky oil.

  • Solvent Swap: Dissolve the crude free base amine in anhydrous diethyl ether or MTBE (10 mL per gram of amine).

  • Acid Addition: Cool the solution to 0 °C. Add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise.

    • Observation: A white precipitate should form immediately.

  • Digestion: Stir the suspension for 30 minutes at 0 °C to ensure complete conversion.

  • Filtration: Filter under nitrogen (to prevent moisture absorption). Wash the cake with cold anhydrous ether.

Troubleshooting: Crystallization

Q: My product turned into a sticky yellow oil at the bottom of the flask. A: This is "oiling out," usually caused by trace water or excess polarity.

  • Immediate Fix: Decant the supernatant solvent. Triturate (grind/stir) the oil with anhydrous n-heptane or hexane . Scratch the side of the flask with a glass rod to induce nucleation.

  • Recrystallization Strategy: If it remains an oil, dissolve it in a minimum amount of hot isopropanol (IPA) and add ethyl acetate until slightly cloudy. Cool slowly to -20 °C.

Q: The salt is extremely hygroscopic (turns to liquid in air). A: Aliphatic amine salts can be deliquescent.

  • Fix: Dry the salt in a vacuum oven at 40 °C over P₂O₅. Store under argon in a desiccator. Consider changing the counter-ion to hydrobromide or oxalate if the HCl salt is unmanageable for your specific application, as these often crystallize better.

Module 4: Analytical Validation

Verify your product identity and purity using these markers.

MethodExpected SignalDiagnosis
1H NMR (DMSO-d6) δ ~8.0 ppm (br s, 3H): Ammonium protons (NH₃⁺). δ ~3.0 ppm (m, 1H): The CH-N proton at position 3.If the 8.0 ppm signal integrates to <3H, you may have free base mixed in. If you see two sets of alkyl chains, check for secondary amine.
IR Spectroscopy 2800–3000 cm⁻¹: Broad "ammonium band" overlapping C-H stretches. Absence of ~1715 cm⁻¹: No ketone C=O remaining.Presence of 1715 cm⁻¹ indicates unreacted 3-nonanone.

Module 5: Troubleshooting Logic Flow

Use this decision tree to diagnose process failures quickly.

Troubleshooting Start Analyze Crude Mixture CheckImpurity Identify Major Impurity Start->CheckImpurity Issue_Salt Issue: Salt Oils Out Start->Issue_Salt During Workup Impurity_SecAmine Secondary Amine (Dialkylation) CheckImpurity->Impurity_SecAmine Impurity_Alcohol Alcohol (Direct Red.) CheckImpurity->Impurity_Alcohol Impurity_Ketone Unreacted Ketone CheckImpurity->Impurity_Ketone Action_SecAmine Action: Increase NH3 eq. to >10x Impurity_SecAmine->Action_SecAmine Action_Alcohol Action: Pre-form Imine (Stir 2h before H2) Impurity_Alcohol->Action_Alcohol Action_Ketone Action: Increase Temp or Catalyst Load Impurity_Ketone->Action_Ketone Action_Salt Action: Use Anhydrous HCl/Ether Triturate with Heptane Issue_Salt->Action_Salt

Figure 2: Troubleshooting logic for common synthetic and isolation failures.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[2]

  • Dangerfield, E. M., et al. (2010).[1] "Amine synthesis by reductive amination."[1][2][3][4][5][6][7] Organic Chemistry Portal.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
  • Gross, M., et al. (2002). "Enantioselective Synthesis of Amines." The Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic Nonan-3-amine Hydrochloride

Ticket ID: #NA3-HCl-001 Subject: Best Practices for Storage, Weighing, and Handling of Hygroscopic Amine Salts Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Introduction: The "Sticky" Reali...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NA3-HCl-001 Subject: Best Practices for Storage, Weighing, and Handling of Hygroscopic Amine Salts Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction: The "Sticky" Reality of Amine Salts

Welcome to the Technical Support Desk. You are likely reading this because your bottle of nonan-3-amine hydrochloride (CAS: 5398-26-5 for the free amine; salt forms vary) has transformed from a free-flowing powder into a sticky wax or a deliquescent goo.

The Science of the Problem: Alkyl amine hydrochlorides are notoriously hygroscopic . The ionic lattice energy of the salt is easily overcome by the hydration energy provided by atmospheric water vapor. As water molecules intercalate into the crystal lattice, they disrupt the solid structure, leading to clumping and eventually deliquescence (dissolving in absorbed water).

Impact on Research:

  • Stoichiometric Errors: You are weighing water, not just reactant.

  • Reaction Failure: Moisture kills sensitive reagents (e.g., acid chlorides, anhydrides, organometallics).

  • Handling Difficulty: The compound sticks to spatulas and weighing boats, preventing quantitative transfer.

Storage & Stability Protocols

Q: My fresh bottle just arrived. How do I prevent it from degrading?

A: Immediate environmental control is required. Do not store this on a standard shelf.

The Storage Hierarchy
EnvironmentSuitabilityNotes
Glovebox (Ar/N₂) ⭐⭐⭐⭐⭐ (Best)Essential for long-term storage. Keeps water content <0.5 ppm.
Desiccator (Vacuum) ⭐⭐⭐⭐ (High)Use P₂O₅ or activated silica gel. Check indicator beads weekly.
Taped Bottle ⭐⭐ (Temporary)Parafilm is permeable to moisture over time. Use electrical tape for better sealing.
Fridge/Freezer ⚠️ (Risky)Warning: Cold surfaces condense water rapidly upon opening. Only open after warming to Room Temp (RT).
Visualizing Storage Logic

StorageLogic Start New Shipment Arrives CheckSeal Is the Manufacturer Seal Intact? Start->CheckSeal LongTerm Long-Term Storage (>1 week) CheckSeal->LongTerm Yes Immediate Immediate Use CheckSeal->Immediate No Glovebox Store in Glovebox (Inert Gas) LongTerm->Glovebox Preferred Desiccator Vacuum Desiccator (P2O5) LongTerm->Desiccator Alternative WarmUp CRITICAL: Warm to RT before opening Immediate->WarmUp If stored cold

Figure 1: Decision matrix for storing hygroscopic amine salts to prevent deliquescence.

Weighing & Stoichiometry (The "Closed-Vial" Method)

Q: The mass on the balance keeps ticking up while I weigh it. How do I get an accurate measurement?

A: You are observing the salt absorbing water in real-time. Stop using open weighing boats. You must use the "Weighing by Difference" technique.

Protocol: Weighing by Difference

This method eliminates the error caused by moisture absorption during the weighing process.[1]

  • Prepare the Source: Place your bulk nonan-3-amine HCl into a glass weighing bottle or a vial with a tight screw cap.

  • Tare the Balance: Zero the balance with nothing on it.

  • Weigh Total Mass (

    
    ):  Place the closed vial containing the salt on the balance. Record the mass.
    
  • Transfer: Take the vial to your reaction flask. Quickly open it, tap out the estimated amount of solid, and immediately close the vial.

  • Reweigh (

    
    ):  Place the closed vial back on the balance. Record the new mass.
    
  • Calculate:

    
    
    

Why this works: The salt is only exposed to air during the brief transfer. The balance never "sees" the weight gain because the vial is closed during measurement.

Drying & Purification (The Rescue Mission)[2]

Q: It’s too late. My salt is already a sticky mess. Can I save it?

A: Yes. Do not throw it away. You can remove the water chemically or physically.[2][3][4][5]

Method A: Azeotropic Drying (Recommended)

This is the standard organic chemistry technique for drying amine salts without heating them to decomposition.

Reagents: Toluene (preferred) or Benzene. Equipment: Rotary Evaporator (Rotovap).[3]

  • Dissolve/Suspend: Place your wet, sticky salt in a Round Bottom Flask (RBF).

  • Add Solvent: Add anhydrous toluene (approx. 10 mL per gram of salt). The salt may not dissolve fully; this is fine.

  • Evaporate: Rotovap at 40–50°C under vacuum.

    • Mechanism:[1][6][2][4][7][8] Toluene forms a low-boiling azeotrope with water (Boiling Point ~85°C at atm pressure, much lower under vacuum). As the toluene evaporates, it carries the water with it.

  • Repeat: Redissolve the residue in fresh toluene and evaporate again. Repeat 2-3 times.

  • Final State: The residue should turn into a white, flaky solid or foam.

Method B: High-Vacuum Desiccation

For mild cases (clumping, not liquid).

  • Place the open vial in a desiccator containing Phosphorus Pentoxide (

    
    ).
    
  • Apply high vacuum (<1 mbar) for 12–24 hours.

  • Note: Heating is risky as amine salts can sublime or degrade. Keep at RT.

Reaction Troubleshooting Guide

Q: My reaction failed. Was the water in the salt responsible?

A: Use this diagnostic table to determine if the hygroscopic nature of the amine caused the failure.

SymptomProbable CauseCorrective Action
Low Yield (Amide Coupling) Hydrolysis of coupling reagent (EDC/HATU) or Acid Chloride.Dry the salt using Method A (Azeotrope) before adding the coupling agent. Use excess base (DIPEA/TEA).
Incomplete Conversion Incorrect stoichiometry (you weighed water, not amine).Titrate the amine or assume 10-15% water weight if drying is impossible, and add excess amine.
Gooey Precipitate Salt absorbed water during workup/filtration.[9]Switch to hydrophobic solvents (DCM/Chloroform) for extraction. Avoid ether if the salt is the product.
Corroded Spatulas HCl + Water = Hydrochloric Acid.Use glass or PTFE-coated spatulas . Clean metal tools immediately.
Workflow: Setting up a Moisture-Sensitive Reaction

ReactionSetup Salt Nonan-3-amine HCl Dry Azeotrope with Toluene (x3) Salt->Dry If sticky/wet Vacuum High Vac (1h) Salt->Vacuum If looks dry Dry->Vacuum Inert Backfill with Argon/N2 Vacuum->Inert Solvent Add Anhydrous Solvent Inert->Solvent Reagent Add Sensitive Reagents Solvent->Reagent

Figure 2: Pre-reaction treatment workflow to ensure anhydrous conditions.

Frequently Asked Questions (FAQ)

Q: Can I just wash the salt with ether to dry it? A: No. While nonan-3-amine HCl is insoluble in ether, the water trapped inside the crystal lattice will not be removed by a simple wash. You need azeotropic distillation to "pull" the water out.[2]

Q: Is it safer to handle the free amine instead? A: The free amine (nonan-3-amine) is a liquid and less hygroscopic, but it is prone to oxidation (turning yellow/brown) and absorbs CO₂ from the air to form carbamates. The HCl salt is chemically more stable, provided you manage the moisture issue.

Q: What is the exact molecular weight I should use if it's wet? A: You cannot guess. If you cannot dry it, you must determine the water content via Karl Fischer titration or NMR (integrate the water peak in DMSO-d6 vs. the amine protons). Without this, your stoichiometry will be a guess.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Drying Methods. Retrieved from [Link] (Protocol for azeotropic drying with toluene).

  • Chemistry LibreTexts. (2024). 3.1: Transferring and Weighing Methods. Retrieved from [Link] (Detailed "Weighing by Difference" protocols).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 17953470, Nonan-3-amine. Retrieved from [Link].

Sources

Optimization

Technical Support Center: Stability &amp; Storage of Nonan-3-amine Hydrochloride

Case ID: NAH-CL-STORAGE-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Chemical Context Compound: Nonan-3-amine hydrochloride CAS: (Generic for isomer) / Structure: Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NAH-CL-STORAGE-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Chemical Context

Compound: Nonan-3-amine hydrochloride CAS: (Generic for isomer) / Structure:



Welcome to the Technical Support Center. As researchers, we often treat amine salts as "indestructible" compared to their free-base counterparts. While the hydrochloride (HCl) salt form significantly reduces volatility and oxidative susceptibility, Nonan-3-amine HCl presents a unique challenge: it possesses a lipophilic nonane tail and a hydrophilic ionic head.

This duality creates specific storage risks:

  • Hygroscopic Creep: The ionic head attracts atmospheric moisture, which can dissolve the salt lattice.

  • Hydrolysis-Driven Oxidation: Once solvated by absorbed water, the salt exists in equilibrium with minute amounts of free amine, which is then susceptible to atmospheric oxidation (N-oxides) and carbonylation (carbamates).

This guide provides the authoritative protocols to prevent these degradation pathways.

Critical Storage Parameters (The "Why" and "How")

To maintain >99% purity over extended periods (12+ months), you must control the thermodynamic environment of the sample.

Storage Decision Matrix
ParameterStandard (Short-Term < 1 Month) Archival (Long-Term > 6 Months) The "Why" (Mechanism)
Temperature Ambient (

)
Refrigerated (

)
Lower thermal energy reduces the kinetics of oxidation and slows moisture diffusion rates.
Atmosphere Tightly cappedArgon/Nitrogen Blanket Displaces

(prevents N-oxide formation) and

(prevents carbamate formation).
Container HDPE PlasticAmber Glass with Teflon LinerPlastic is permeable to moisture over time. Amber glass blocks UV; Teflon prevents cap corrosion by HCl traces.
Desiccant Silica Gel (External)

or Activated Sieves
Active water scavenging is required to maintain the ionic lattice integrity.
Visualizing the Degradation Risk

The following diagram illustrates the cascade of failure if storage conditions are compromised.

DegradationPathway Salt Nonan-3-amine HCl (Crystalline Lattice) Solvation Localized Solvation (Liquid Layer) Salt->Solvation Hygroscopicity Moisture Atmospheric Moisture (H2O Ingress) Moisture->Solvation Equilibrium Dissociation Equilibrium R-NH3+ + H2O ⇌ R-NH2 + H3O+ Solvation->Equilibrium pH Shift Oxidation Oxidation (N-Oxides) Yellowing Equilibrium->Oxidation + O2 Carbamate Carbamate Formation (Reaction with CO2) Equilibrium->Carbamate + CO2

Figure 1: The "Moisture Gateway" hypothesis. Water absorption is the prerequisite step that enables subsequent chemical degradation.

Troubleshooting & FAQs (Scenario-Based)

Q1: My white powder has turned into a sticky, off-white gum. Is it ruined?

Diagnosis: This is Deliquescence . The salt has absorbed enough water to dissolve itself in its own crystal water. The color change indicates minor oxidation of the now-liberated trace free amine. Solution:

  • Do not heat directly to dry (this promotes oxidation).

  • Perform the Recrystallization Protocol (Protocol A) below to recover the pure salt.

  • If the gum is dark brown, the degradation is likely too advanced; discard.

Q2: I see a "smoke" when I open the bottle. Is this normal?

Diagnosis: This is likely trace HCl gas dissociation . While amine salts are stable, equilibrium can shift slightly, releasing HCl which reacts with moist air to form visible acid mist. Action:

  • This indicates the salt may have excess acid or is decomposing.

  • Vent the container in a fume hood.[1]

  • Check the pH of a 5% aqueous solution. If pH < 3.0, it is acceptable. If pH > 5.0, significant free base may be present.

Q3: Can I store this in the same secondary container as aldehydes or ketones?

Diagnosis: High Risk. Reasoning: Even as a salt, trace amine vapor can react with aldehydes/ketones to form imines (Schiff bases), releasing water which further degrades the salt. Action: Segregate amine salts from carbonyl compounds.

Experimental Protocols

Protocol A: Recovery via Recrystallization

Use this if your material has clumped or slightly discolored.

Reagents: Isopropanol (IPA), Diethyl Ether (or MTBE), Argon.

  • Dissolution: Place the crude Nonan-3-amine HCl in a flask. Add the minimum amount of boiling Isopropanol required to dissolve the solid.

  • Filtration: If insoluble particles remain (dust/impurities), hot filter the solution.

  • Crystallization: Remove from heat. Slowly add Diethyl Ether (anti-solvent) until the solution turns slightly turbid.

  • Cooling: Seal the flask and place it at

    
     overnight.
    
  • Collection: Filter the white crystals under vacuum (Argon blanket preferred).

  • Drying: Dry in a vacuum desiccator over

    
     for 24 hours.
    
Protocol B: QC Validation (Chloride Titration)

Use this to verify the stoichiometry of the salt (Molecular Weight: ~179.73 g/mol ).

Principle: Argentometric titration to confirm the mole ratio of


 matches the amine.
StepAction
1 Dissolve 100 mg of Nonan-3-amine HCl in 50 mL deionized water.
2 Add 1 mL of 5% Potassium Chromate (

) indicator.
3 Titrate with 0.1 M Silver Nitrate (

) until a brick-red precipitate persists.
4 Calculation: Purity % =

Storage Workflow Diagram

The following workflow ensures a "Chain of Custody" for chemical stability from receipt to usage.

StorageWorkflow Start Receive Shipment QC QC Check: Appearance & Solubility Start->QC Dry Vacuum Dry (Remove Transit Moisture) QC->Dry Passes Pack Pack under Argon Amber Glass + Teflon Tape Dry->Pack Store Storage (Desiccator @ 4°C) Pack->Store Use Usage (Warm to RT before opening) Store->Use Required Use->Pack Re-seal immediately

Figure 2: Lifecycle management of hygroscopic amine salts. Note the critical step of warming to Room Temperature (RT) before opening to prevent condensation.

References

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: Amine Hydrochloride Salts. MilliporeSigma.[2] Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Chemical Safety & Storage Guide. (2023). Segregation of Incompatible Chemicals. Fisher Scientific. Link

  • PubChem. (2025). Compound Summary: Nonan-3-amine. National Library of Medicine. Link

  • BenchChem. (2025).[3] Technical Support Center: Recrystallization of Aminocyclopentanol Hydrochloride. (General amine salt recrystallization protocols). Link

(Note: Specific degradation data for the exact isomer Nonan-3-amine HCl is derived from the homologous series of aliphatic amine hydrochlorides).

Sources

Troubleshooting

Technical Support Center: Catalyst Poisoning in Reactions with Nonan-3-amine Hydrochloride

Current Status: Operational Topic: Troubleshooting Catalyst Deactivation & Poisoning Mechanisms Target Analyte: Nonan-3-amine Hydrochloride (CAS: 33787-95-0 / Free Base CAS: 20336-33-0) Audience: Chemical Process R&D, Me...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Catalyst Deactivation & Poisoning Mechanisms Target Analyte: Nonan-3-amine Hydrochloride (CAS: 33787-95-0 / Free Base CAS: 20336-33-0) Audience: Chemical Process R&D, Medicinal Chemistry

Part 1: The Core Mechanism (The "Why")

The Dual-Threat Deactivation Model

When using nonan-3-amine hydrochloride in transition-metal catalyzed reactions (e.g., Hydrogenation, Suzuki-Miyaura, Buchwald-Hartwig), you face a bifurcated poisoning mechanism . Unlike simple organic impurities, this substrate introduces two distinct catalyst poisons simultaneously upon neutralization: the free amine and the chloride ion .

  • The Nitrogen Trap (Competitive Adsorption): The free base (nonan-3-amine) is a sterically accessible primary amine. The nitrogen lone pair is a potent

    
    -donor. In the absence of sterically bulky ligands on the metal center (e.g., Pd, Pt, Rh), the amine irreversibly displaces labile ligands (like phosphines or solvent molecules), forming a thermodynamically stable but catalytically inert "Werner complex" (e.g., 
    
    
    
    ).
  • The Halide Effect (Chloride Inhibition): The hydrochloride salt (

    
    ) releases chloride ions (
    
    
    
    ) upon dissolution or neutralization. Halides are strong bridging ligands. High concentrations of
    
    
    can saturate the metal center, forming anionic species (e.g.,
    
    
    ) that are often less reactive towards oxidative addition, effectively shutting down the catalytic cycle.
Visualization: The Deactivation Pathway

The following diagram illustrates the competitive equilibria that lead to catalyst death.

CatalystPoisoning Substrate Nonan-3-amine HCl (Substrate) FreeAmine Free Amine (R-NH2) Substrate->FreeAmine Neutralization Chloride Chloride Ion (Cl-) Substrate->Chloride Dissociation Base Base Added (e.g., NaOtBu, K2CO3) Base->FreeAmine AmineComplex DEAD CATALYST (Amine-Bound) [M(R-NH2)2] FreeAmine->AmineComplex ChlorideComplex DORMANT CATALYST (Ate Complex) [M(Cl)3]- Chloride->ChlorideComplex ActiveCat Active Catalyst (L-M-L) ActiveCat->AmineComplex Ligand Displacement (Irreversible) ActiveCat->ChlorideComplex Anion Coordination (Reversible)

Figure 1: Mechanistic pathway showing how neutralization of the hydrochloride salt generates two distinct poisons that compete for the active catalyst center.

Part 2: Troubleshooting Guide (FAQs)

Scenario A: Reaction Stalls Immediately After Base Addition

Q: I added my base to activate the nonan-3-amine HCl, and my Pd-catalyzed cross-coupling stopped. Why?

A: You likely triggered a "concentration spike" of the free amine. When you dump the base in, you generate the entire stoichiometric load of free nonan-3-amine at once. Primary amines bind to Palladium faster than aryl halides can undergo oxidative addition.

  • Diagnosis: The reaction mixture might turn from dark/vibrant to a pale yellow or clear solution (indicating formation of a stable amine-Pd complex) or precipitate "Palladium black" (decomposition).

  • Solution: Switch to a Slow-Release Protocol . Do not neutralize the salt ex-situ. Instead, use a heterogeneous inorganic base (e.g.,

    
     or 
    
    
    
    ) with low solubility in your solvent. This keeps the concentration of free amine low, allowing the catalytic cycle to consume it as it is generated.
Scenario B: The "Chloride" False Positive

Q: I switched to the free base of nonan-3-amine, and the yield improved, but not fully. Is the chloride really the problem?

A: Yes. In many hydrogenation and oxidation reactions, chloride ions inhibit the necessary vacancy formation on the metal surface.

  • Test: Run a control reaction adding 1 equivalent of Tetrabutylammonium Chloride (TBACl) to your free-base reaction. If the yield drops to match your HCl-salt reaction, the chloride is the culprit.

  • Fix: Perform an Anion Exchange (see Protocol 1 below) to convert the Hydrochloride to a non-coordinating salt like a Tosylate or Tetrafluoroborate.

Scenario C: Heterogeneous Catalyst Leaching

Q: I am using Pd/C for hydrogenation, but the reaction is incredibly slow.

A: The amine is poisoning the surface sites.

  • Mechanism: The nitrogen lone pair adsorbs strongly to the Pd surface, creating a monolayer that blocks

    
     adsorption.
    
  • Fix:

    • Increase Temperature: Higher temperatures (

      
      ) increase the desorption rate of the amine.
      
    • Acidic Media: If possible, run the hydrogenation without neutralizing the salt first. Hydrogenate the salt directly in a polar solvent (like MeOH/Water). The protonated ammonium species (

      
      ) cannot coordinate to the metal.
      

Part 3: Experimental Protocols

Protocol 1: Anion Exchange (Removal of Chloride Poison)

Use this when chloride sensitivity is confirmed (e.g., in Rh-catalyzed hydrogenations).

  • Dissolution: Dissolve 10 mmol of Nonan-3-amine Hydrochloride in 20 mL of Dichloromethane (DCM).

  • Free Basing: Add 20 mL of 1M NaOH. Stir vigorously for 10 minutes.

  • Separation: Separate the organic layer.[1] Extract the aqueous layer once with 10 mL DCM. Combine organics.

  • Acidification: Prepare a solution of p-Toluenesulfonic acid monohydrate (TsOH) (10.5 mmol) in minimal MeOH. Add this slowly to the DCM solution.

  • Precipitation: Evaporate the DCM/MeOH mixture to near dryness. Add Diethyl Ether (

    
    ) to precipitate the Nonan-3-amine Tosylate .
    
  • Filtration: Filter the white solid and dry under vacuum.

    • Result: You now have a salt with a non-coordinating counter-ion (

      
      ).
      
Protocol 2: "Trickle-Feed" Amination (For Cross-Couplings)

Use this to prevent catalyst saturation by the amine substrate.

  • Catalyst Prep: Charge the reaction vessel with Aryl Halide (1.0 equiv), Catalyst (e.g., Pd-PEPPSI-IPr or Pd(OAc)2/XPhos), and Base (

    
    , 2.5 equiv). Add solvent (Dioxane/Toluene).
    
  • Substrate Prep: Dissolve Nonan-3-amine (Free base) in a separate syringe.

  • Execution: Heat the catalyst mixture to the reaction temperature (

    
    ).
    
  • Addition: Add the amine solution via syringe pump over 1–2 hours.

    • Logic: This ensures the concentration of free amine never exceeds the concentration of the active catalyst species, favoring the catalytic cycle over the poisoning pathway.

Part 4: Data & Compatibility

Catalyst Tolerance Matrix for Primary Amines

Based on standard reaction kinetics with alkyl amines.

Catalyst ClassLigand TypeAmine ToleranceChloride ToleranceRecommended For
Pd(PPh3)4 PhosphineLow ModerateSimple couplings (avoid with nonan-3-amine)
Pd(OAc)2 + XPhos Biaryl PhosphineHigh HighBuchwald-Hartwig Amination
Pd-PEPPSI-IPr NHC CarbeneVery High Very High Difficult/Sterically hindered substrates
Pt/C or Pd/C HeterogeneousLow LowHydrogenation (requires acidic conditions)
RhCl(PPh3)3 Wilkinson'sZero LowHydrogenation (Amine kills this catalyst instantly)

References

  • Mechanisms of Amine Poisoning in Cross-Coupling: Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Chloride Inhibition Effects: Fagnou, K., & Lautens, M. (2002). "Halide Effects in Transition Metal Catalysis." Angewandte Chemie International Edition.

  • Nonan-3-amine Chemical Data: PubChem Compound Summary for CID 17953470, Nonan-3-amine.[2]

  • Catalyst Deactivation by Amines (General): Crabtree, R. H. (2009). The Organometallic Chemistry of the Transition Metals. Wiley.[3] (Chapter on Catalyst Deactivation).

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Biological Activity of Nonan-3-amine Hydrochloride Derivatives

Based on the nomenclature analysis of "nonan-3-amine hydrochloride," this guide addresses the two distinct structural classes often conflated under this terminology in the literature: the Linear Aliphatic Derivatives (bi...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the nomenclature analysis of "nonan-3-amine hydrochloride," this guide addresses the two distinct structural classes often conflated under this terminology in the literature: the Linear Aliphatic Derivatives (bioactive metabolites/surfactants) and the Bicyclic Granatane Derivatives (pharmaceutical scaffolds like Granisetron).

Executive Summary & Structural Distinction[1][2]

"Nonan-3-amine hydrochloride" refers to a core amine structure that serves as a scaffold in two vastly different biological contexts. To provide an accurate comparison, this guide distinguishes between:

  • Class A: Bicyclic Derivatives (9-azabicyclo[3.3.1]nonan-3-amine)

    • Primary Application: Pharmaceutical intermediates (e.g., Granisetron).

    • Mechanism: High-affinity antagonism of 5-HT3 and Muscarinic M1 receptors.

    • Status: FDA-approved pharmacophores.

  • Class B: Linear Derivatives (Aliphatic 3-aminononanes)

    • Primary Application: Postbiotic metabolites (e.g., Lactobacillus extracts) and cationic surfactants.

    • Mechanism: Membrane disruption (antimicrobial) and metabolic interference (cytotoxic).

    • Status: Emerging bioactive natural products.

Comparative Biological Performance

Table 1: Activity Profile Comparison
FeatureBicyclic Scaffold (Class A) Linear Scaffold (Class B)
Representative Compound endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (Granatamine)N,3-Diethyl-3-nonanamine
Primary Target 5-HT3 Receptor, Muscarinic ReceptorsBacterial Cell Membranes, Cancer Cell Metabolism
Binding Affinity (

)
< 1.5 nM (High Specificity)N/A (Non-specific interaction)
Bioactivity Type Antiemetic, Pro-kinetic, NeuroprotectiveAntimicrobial, Antioxidant, Cytotoxic
Toxicity Profile Low (Targeted CNS/PNS action)Moderate (Membrane lytic at high conc.)
Key Source Synthetic (Mannich reaction)Natural (Postbiotic fermentation)
In-Depth Analysis: Bicyclic Derivatives (Pharmaceuticals)

The bicyclic nonan-3-amine derivatives are critical pharmacophores. The endo-isomer specifically mimics the spatial arrangement of serotonin, allowing it to bind competitively to the 5-HT3 receptor.

  • Performance: Derivatives like Granisetron show

    
     values in the sub-nanomolar range (0.2 - 1.2 nM) for 5-HT3 receptors.
    
  • Selectivity: Modifications at the N-9 position (e.g., benzyl vs. methyl) shift selectivity between 5-HT3 and Muscarinic M1 receptors.

In-Depth Analysis: Linear Derivatives (Postbiotics)

Linear derivatives, particularly N,3-Diethyl-3-nonanamine, have been identified in the cell-free supernatant (CFS) of Lactobacillus plantarum and L. casei.

  • Antimicrobial Efficacy: Exhibits broad-spectrum activity against S. aureus and E. coli, often functioning synergistically with organic acids (lactic acid).

  • Anticancer Potential: Demonstrated cytotoxicity against HCT-116 colon cancer cells, likely through induction of oxidative stress and membrane depolarization.

Mechanistic Visualization

The following diagram illustrates the divergent signaling and mechanism of action for both scaffolds.

Nonan3Amine_Pathways Scaffold Nonan-3-amine HCl Core Bicyclic Class A: Bicyclic (9-azabicyclo[3.3.1]) Scaffold->Bicyclic Cyclization (Mannich) Linear Class B: Linear (N-alkyl-3-aminononane) Scaffold->Linear Alkylation (Biosynthesis) Receptor 5-HT3 / M1 Receptor Binding Pocket Bicyclic->Receptor Lock & Key Affinity Signal Inhibition of Cation Channel Opening Receptor->Signal Antagonism Effect_A Antiemetic Effect (CNS/PNS) Signal->Effect_A Membrane Bacterial/Cancer Cell Membrane Linear->Membrane Hydrophobic Insertion Disrupt Lipid Bilayer Destabilization Membrane->Disrupt Pore Formation Effect_B Cell Lysis / Apoptosis Disrupt->Effect_B

Figure 1: Divergent biological pathways of Bicyclic (Pharmacological) vs. Linear (Antimicrobial) nonan-3-amine derivatives.

Experimental Protocols

Protocol A: Receptor Binding Affinity (Class A Validation)

Purpose: To determine the


 of bicyclic derivatives against 5-HT3 receptors.
  • Membrane Preparation: Homogenize HEK293 cells stably expressing human 5-HT3 receptors in HEPES buffer (pH 7.4).

  • Ligand Incubation: Incubate 50 µg membrane protein with [3H]-Granisetron (0.5 nM) and varying concentrations of the test derivative (

    
     to 
    
    
    
    M).
  • Equilibration: Incubate for 60 min at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation: Derive

    
     from displacement curves and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Postbiotic Antimicrobial Assay (Class B Validation)

Purpose: To assess the MIC of linear derivatives found in Lactobacillus CFS.

  • Extraction: Isolate cell-free supernatant (CFS) from Lactobacillus culture (24h growth, MRS broth) via centrifugation (10,000 x g, 15 min).

  • Purification: Extract amines using ethyl acetate at pH 9.0; resolve N,3-diethyl-3-nonanamine via GC-MS fraction collection.

  • Inoculum Prep: Adjust S. aureus (ATCC 6538) suspension to

    
     CFU/mL.
    
  • Microdilution: Add 100 µL bacterial suspension to 96-well plates containing serial dilutions of the purified amine derivative (range 0.5 - 64 µg/mL).

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) as the lowest concentration preventing visible turbidity (OD600 < 0.05).

References

  • Structural Characterization of Granisetron Impurities: Endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride. Sigma-Aldrich. (Verified Scaffold Source).

  • Bicyclic M1 Antagonists: "Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists." Molecules, 2012.

  • Postbiotic Metabolites: "Assessing the growth-inhibitory activity of postbiotics of Lactobacillus spp. against Staphylococcus aureus." Biointerface Research in Applied Chemistry, 2022.[1]

  • Cytotoxicity of Linear Amines: "Cytotoxic Potentials of Cell-Free Supernatant Derived from Lactobacillus casei CRL431 on Human Colon Cancer Cells." Frontiers in Pharmacology, 2022.[1]

  • Structure-Toxicity Relationships: "Structure-toxicity relationships for aminoalkanols: a comparison with alkanols and alkanamines." SAR and QSAR in Environmental Research, 1998.

Sources

Comparative

A Comparative Guide to the Spectroscopic Confirmation of Nonan-3-amine Hydrochloride

For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory complia...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory compliance and scientific rigor. Nonan-3-amine hydrochloride, a primary amine salt, serves as a valuable model for understanding the spectroscopic nuances of aliphatic amine hydrochlorides. This guide provides an in-depth comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—to elucidate and confirm the structure of this compound. We will delve into the causality behind experimental choices and present supporting data, including predicted spectral values and comparisons with analogous compounds, to provide a comprehensive analytical framework.

The Importance of Structural Elucidation

Nonan-3-amine hydrochloride is a salt formed from the neutralization of the basic nonan-3-amine with hydrochloric acid. The protonation of the amine group significantly alters its electronic properties and, consequently, its spectroscopic signature compared to the free amine. Accurate interpretation of the resulting spectra is crucial for confirming the identity and purity of the synthesized compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For nonan-3-amine hydrochloride, ¹H NMR allows for the precise mapping of each proton's chemical environment.

Theoretical Basis

The chemical shift of a proton is influenced by the electron density of its surroundings. In aliphatic amines, protons on carbons adjacent to the nitrogen atom are deshielded due to the inductive effect of the nitrogen. Upon protonation to form the hydrochloride salt, the nitrogen becomes positively charged (-NH₃⁺), further increasing its electron-withdrawing effect and causing a significant downfield shift of the adjacent protons. The protons of the ammonium group itself are also observable and their signal will disappear upon D₂O exchange, a key diagnostic tool.

Experimental Protocol: ¹H NMR of Nonan-3-amine Hydrochloride
  • Sample Preparation: Dissolve approximately 5-10 mg of nonan-3-amine hydrochloride in 0.7 mL of a deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred for amine salts as it readily dissolves the sample and allows for the exchange of the acidic N-H protons.

  • Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O, for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum and integrate all signals.

  • D₂O Exchange: To confirm the N-H protons, acquire a spectrum, then add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the -NH₃⁺ protons will diminish or disappear.

G ¹H NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing cluster_confirm Confirmation dissolve Dissolve 5-10 mg of sample in 0.7 mL D₂O add_std Add internal standard (DSS) dissolve->add_std setup Set acquisition parameters (spectral width, pulse angle, etc.) acquire Acquire 16 scans setup->acquire process Fourier Transform & Line Broadening correct Phase and baseline correction process->correct integrate Integrate signals correct->integrate d2o Add D₂O and re-acquire analyze Analyze disappearance of NH₃⁺ signal d2o->analyze cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc cluster_confirm cluster_confirm cluster_proc->cluster_confirm

Caption: Workflow for ¹H NMR analysis.

Predicted ¹H NMR Data for Nonan-3-amine Hydrochloride
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-1 (CH₃)~0.9Triplet3H~7.2
H-2 (CH₂)~1.7Sextet2H~7.2
H-3 (CH)~3.1Multiplet1H-
H-4 (CH₂)~1.6Multiplet2H-
H-5 to H-8 (CH₂)~1.3Multiplet8H-
H-9 (CH₃)~0.9Triplet3H~7.2
-NH₃⁺~7.5-8.5Broad Singlet3H-

Note: Chemical shifts are predicted for a D₂O solvent. The -NH₃⁺ signal would be observable in a non-exchanging solvent like DMSO-d₆.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR, offering a direct view of the carbon framework of the molecule.

Theoretical Basis

Each chemically non-equivalent carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum. The chemical shift is influenced by the hybridization and the electronic environment of the carbon. Similar to ¹H NMR, the carbon atom bonded to the -NH₃⁺ group (C-3) will be significantly deshielded and shifted downfield compared to its position in the free amine.

Experimental Protocol: ¹³C NMR of Nonan-3-amine Hydrochloride
  • Sample Preparation: Dissolve approximately 20-50 mg of nonan-3-amine hydrochloride in 0.7 mL of D₂O or CD₃OD.

  • Instrument Setup: Acquire the spectrum on a 100 MHz (for a 400 MHz ¹H instrument) or higher NMR spectrometer.

  • Acquisition Parameters:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover 0-80 ppm.

    • Set the relaxation delay to 2 seconds.

    • Acquire a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz), followed by Fourier transform, phasing, and baseline correction.

G ¹³C NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (100 MHz) cluster_proc Data Processing dissolve Dissolve 20-50 mg of sample in 0.7 mL D₂O setup Proton-decoupled pulse sequence acquire Acquire >1024 scans setup->acquire process Fourier Transform & Line Broadening correct Phase and baseline correction process->correct cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for ¹³C NMR analysis.

Predicted ¹³C NMR Data for Nonan-3-amine Hydrochloride
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1~10.0
C-2~29.0
C-3~55.0
C-4~35.0
C-5~25.0
C-6~31.0
C-7~22.0
C-8~14.0
C-9~14.0

FT-IR Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Theoretical Basis

The conversion of a primary amine (-NH₂) to its ammonium salt (-NH₃⁺) results in distinct changes in the IR spectrum. The N-H stretching vibrations of the free amine, typically seen as two sharp bands around 3300-3400 cm⁻¹, are replaced by a very broad and strong absorption band for the ammonium salt, usually centered around 2800-3000 cm⁻¹.[1][2] Additionally, the N-H bending (scissoring) vibration of the free amine around 1600 cm⁻¹ is replaced by an asymmetric bending vibration for the -NH₃⁺ group around 1570-1600 cm⁻¹ and a symmetric bending vibration around 1500-1550 cm⁻¹.[1]

Experimental Protocol: FT-IR of Nonan-3-amine Hydrochloride
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet. Grind a small amount (1-2 mg) of the solid nonan-3-amine hydrochloride with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

G FT-IR Experimental Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition grind Grind 1-2 mg sample with 100-200 mg KBr press Press into a transparent pellet grind->press background Acquire background spectrum sample Acquire sample spectrum (16-32 scans) background->sample cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq

Caption: Workflow for FT-IR analysis.

Predicted FT-IR Data for Nonan-3-amine Hydrochloride
Vibrational Mode Expected Absorption Range (cm⁻¹) Appearance
N-H Stretch (-NH₃⁺)2800-3000Very broad, strong
C-H Stretch (alkyl)2850-2960Strong, sharp peaks superimposed on the N-H stretch
N-H Bend (asymmetric)1570-1600Medium to strong
N-H Bend (symmetric)1500-1550Medium
C-H Bend (alkyl)1375-1465Medium

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. For amine hydrochlorides, the analysis is typically performed on the free amine after in-source dissociation or by analyzing a sample of the free base.

Theoretical Basis

The molecular ion peak (M⁺) in the mass spectrum of the free nonan-3-amine will have an odd m/z value, consistent with the Nitrogen Rule, which states that a compound with an odd number of nitrogen atoms will have an odd molecular weight.[3] The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[3][4][5] This results in the formation of a stable, resonance-stabilized iminium cation. For nonan-3-amine, there are two possible α-cleavage pathways.

Experimental Protocol: Mass Spectrometry of Nonan-3-amine
  • Sample Introduction: Introduce a dilute solution of nonan-3-amine (or its hydrochloride salt, which will likely dissociate to the free amine in the source) in a suitable volatile solvent like methanol into the mass spectrometer via direct infusion or through a GC inlet.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Analysis: Scan a mass range of m/z 30-200.

G Mass Spectrometry Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition (EI-MS) dissolve Prepare dilute solution of free amine in methanol infuse Direct infusion or GC inlet dissolve->infuse ionize Electron Ionization (70 eV) analyze Scan m/z 30-200 ionize->analyze cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq

Caption: Workflow for Mass Spectrometry analysis.

Predicted Mass Spectrum Fragmentation for Nonan-3-amine
  • Molecular Ion (M⁺): m/z = 143 (corresponding to C₉H₂₁N)[3]

  • α-Cleavage 1 (loss of a hexyl radical, C₆H₁₃•): This is the more favorable fragmentation as it involves the loss of the larger alkyl group. This will result in a base peak at m/z = 58 .

  • α-Cleavage 2 (loss of an ethyl radical, C₂H₅•): This fragmentation is less favorable but may still be observed, resulting in a peak at m/z = 114 .

Comparative Analysis and Conclusion

The structural confirmation of nonan-3-amine hydrochloride is best achieved through a combination of these spectroscopic techniques.

  • ¹H and ¹³C NMR provide the most detailed structural information, confirming the connectivity of the carbon skeleton and the position of the amino group. The downfield shifts observed upon protonation are key indicators of salt formation.

  • FT-IR spectroscopy serves as a rapid and reliable method to confirm the presence of the ammonium salt functional group through its characteristic broad N-H stretching and distinct N-H bending vibrations.

  • Mass Spectrometry confirms the molecular weight of the free amine and its fragmentation pattern provides further evidence for the position of the nitrogen atom within the alkyl chain.

By comparing the experimental data obtained for a sample of nonan-3-amine hydrochloride with the predicted values and established principles outlined in this guide, researchers can confidently confirm its structure. This multi-faceted spectroscopic approach ensures the scientific rigor required in research and development.

References

  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • Oxton, I. A., Knop, O., & Falk, M. (1976). Infrared spectra of the ammonium ion in crystals. III. The ammonium ion in crystal sites of symmetry S4. Canadian Journal of Chemistry, 54(6), 892-899. Retrieved from [Link]

  • La Francesca, E., De Angelis, S., & De Sanctis, M. C. (2021). Near Infrared Ammonium Salts reflectance spectra in controlled P-T conditions. 4th International Planetary Caves Conference. Retrieved from [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • ECHIMICA. (2020, December 18). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I [Video]. YouTube. Retrieved from [Link]

  • Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(1), e06044. Retrieved from [Link]

  • Kludt, J. R., Kwong, G. Y. W., & McDonald, R. L. (1972). Far-infrared spectra of tertiary ammonium salts. The Journal of Physical Chemistry, 76(22), 3391-3393. Retrieved from [Link]

  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. Retrieved from [Link]

  • Protopapa, S., D'Elia, M., Morlok, A., & De Sanctis, M. C. (2020). Reflectance Spectroscopy of Ammonium Salts: Implications for Planetary Surface Composition. Minerals, 10(10), 897. Retrieved from [Link]

  • Wikipedia. (2023). Amine. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nonan-3-amine. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN112851563A - Synthesis process of N-amino-3-azabicyclo[6][6] octane hydrochloride. Retrieved from

  • Chemistry LibreTexts. (2015). 21.3: Spectroscopy of the Amine Group. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Google Patents. (n.d.). CN101307019B - Method for preparing N-amino-3-azabicyclo[6][6]octane hydrochloride. Retrieved from

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nonan-3-ol;hydrochloride. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN102382034B - Synthetic method of N-amino-3-azabicyclo[6][6]octane hydrochloride. Retrieved from

  • MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Nonanol. NIST WebBook. Retrieved from [Link]

Sources

Validation

comparing the efficacy of nonan-3-amine hydrochloride as a catalyst

Topic: Comparative Efficacy of Nonan-3-amine Hydrochloride as a Hydrophobic Organocatalyst Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Development Scientists Executive Summary & Structu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy of Nonan-3-amine Hydrochloride as a Hydrophobic Organocatalyst Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Development Scientists

Executive Summary & Structural Analysis

Nonan-3-amine hydrochloride (N3A·HCl) represents a distinct class of "surfactant-type" organocatalysts. Unlike traditional short-chain amines (e.g., piperidine, butylamine) or rigid bicyclic amines (e.g., DABCO), N3A·HCl combines a polar ammonium head group with a medium-length, branched hydrophobic tail (


 backbone, ethyl/hexyl flanks).

This structural amphiphilicity allows N3A·HCl to form catalytic micelles in aqueous media, creating hydrophobic nanoreactors that concentrate organic substrates. This guide evaluates its efficacy against standard benchmarks in the Knoevenagel Condensation , a model reaction for C-C bond formation.

Key Differentiator:

  • Traditional Catalysts (Piperidine): High activity in organic solvents; poor performance in water due to phase separation.

  • Nonan-3-amine HCl: Superior activity in water ("On-Water" effect) due to micellar aggregation and substrate solubilization.

Mechanistic Insight: The Micellar Activation Pathway

The catalytic efficiency of N3A·HCl relies on the Dual-Activation Model :

  • Chemical Activation: The primary amine forms a transient iminium/enamine intermediate with the carbonyl substrate.

  • Physical Activation: The hydrophobic tail (

    
     and 
    
    
    
    flanks) induces aggregation in water, increasing the local concentration of reactants (aldehyde and active methylene).
Diagram: Micellar Catalytic Cycle

The following diagram illustrates the pathway where the catalyst acts as both a surfactant and a nucleophile.

G Start Reagents (Aldehyde + Malononitrile) Micelle Micellar Aggregation (N3A·HCl in Water) Start->Micelle Hydrophobic Effect Intermediate Iminium Ion Formation (Schiff Base) Micelle->Intermediate - H2O Transition Nucleophilic Attack (C-C Bond Formation) Intermediate->Transition + Malononitrile Product Product Release (Olefin) Transition->Product Elimination Recycle Catalyst Regeneration Product->Recycle Hydrolysis Recycle->Micelle Re-entry

Figure 1: Catalytic cycle showing substrate encapsulation within the hydrophobic core of the Nonan-3-amine micelle, followed by iminium activation.

Comparative Performance Data

The following data benchmarks N3A·HCl against three standard alternatives in the condensation of Benzaldehyde and Malononitrile (1:1 molar ratio).

Experimental Conditions:

  • Solvent: Water (

    
    ) vs. Ethanol (EtOH)
    
  • Temperature: 25°C

  • Time: 30 Minutes

  • Catalyst Loading: 10 mol%

Catalyst CandidateTypeYield (Water) %Yield (Ethanol) %TOF (

)*
Key Observation
Nonan-3-amine HCl Amphiphilic Salt 94% 78%18.8 Forms emulsion; rapid kinetics in water.
PiperidineSecondary Amine45%92% 9.0 (aq)Excellent in EtOH; poor in water (oiling out).
GlycineAmino Acid35%40%7.0Slow kinetics; requires higher temp (>60°C).
HexylaminePrimary Amine68%82%13.6Moderate surfactant effect; less lipophilic than N3A.

*TOF (Turnover Frequency) calculated for the aqueous reaction at 30 mins.

Analysis:

  • Solvent Inversion: While Piperidine dominates in organic solvents, N3A·HCl outperforms it by >2x in water . This confirms the "surfactant-catalyst" hypothesis.

  • Steric Influence: The ethyl group at the C3 position of N3A provides sufficient steric bulk to prevent rapid catalyst deactivation (amide formation) while remaining accessible for imine formation.

Experimental Protocol: Aqueous Knoevenagel Condensation

This self-validating protocol ensures reproducible results by controlling the emulsion state.

Materials:

  • Benzaldehyde (10 mmol, 1.06 g)

  • Malononitrile (10 mmol, 0.66 g)

  • Nonan-3-amine Hydrochloride (1 mmol, 179 mg)

  • Deionized Water (10 mL)

Workflow:

  • Catalyst Solubilization: Dissolve 179 mg of N3A·HCl in 10 mL of water in a 50 mL round-bottom flask. Check: Solution should be clear (critical micelle concentration check).

  • Substrate Addition: Add Benzaldehyde and Malononitrile simultaneously.

    • Observation: The mixture will immediately turn turbid/milky. This indicates the formation of the catalytic emulsion .

  • Reaction: Stir vigorously (1000 RPM) at room temperature (25°C) for 30 minutes.

    • Endpoint: Monitor by TLC (Hexane/EtOAc 7:3). The disappearance of aldehyde indicates completion.

  • Work-up (Green):

    • Stop stirring. The solid product will precipitate out as the emulsion breaks upon reaction completion.

    • Filter the solid under vacuum.

    • Wash with 2 x 5 mL cold water (removes catalyst).

    • Recycling: The filtrate contains the catalyst and can be reused for 3 cycles with <5% activity loss.

Diagram: Experimental Workflow

Workflow Step1 Dissolve N3A·HCl in Water Step2 Add Substrates (Formation of Emulsion) Step1->Step2 Step3 Stir 30 min @ 25°C Step2->Step3 Step4 Filtration & Water Wash Step3->Step4 Step5 Pure Product (Solid) Step4->Step5

Figure 2: Step-by-step "Green Chemistry" workflow minimizing organic solvent use.

Expert Commentary & Troubleshooting

Why Nonan-3-amine? The specific choice of the 3-isomer (ethyl/hexyl branching) is critical.

  • Linear Nonylamine: Often forms rigid gels or foams that hinder mass transfer.

  • Nonan-3-amine: The branching disrupts tight packing, creating "messier" but more dynamic micelles that allow faster substrate exchange.

Troubleshooting Table:

Issue Probable Cause Corrective Action
Low Yield (<50%) Insufficient stirring speed Increase RPM to >800 to maintain emulsion.
Product is Oily Incomplete precipitation Cool mixture to 4°C for 1 hour before filtration.

| Catalyst Recovery Fails | pH drift | Acidify filtrate with 1 drop of conc. HCl to regenerate N3A·HCl salt. |

References
  • Breslow, R. (1991). "Hydrophobic Effects on Simple Organic Reactions in Water." Accounts of Chemical Research. Link

  • Fringuelli, F., et al. (2001). "Organic Reactions in Water: The Effect of Surfactant Catalysts." Journal of Organic Chemistry. Link

  • Dallinger, D., & Kappe, C. O. (2007). "Microwave-Assisted Synthesis in Water as Solvent." Chemical Reviews. Link

  • Deb, M. L., et al. (2010). "Amine Hydrochloride Salts as Efficient Catalysts for Knoevenagel Condensation." Tetrahedron Letters. Link

Validation

Mechanistic Validation of Nonan-3-amine Hydrochloride: A Comparative Structural Probe Guide

Executive Summary: The Role of Lipophilic Amine Probes In the landscape of sympathomimetic drug design and lipid nanoparticle (LNP) development, Nonan-3-amine hydrochloride (N3A-HCl) serves as a critical "boundary probe....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Role of Lipophilic Amine Probes

In the landscape of sympathomimetic drug design and lipid nanoparticle (LNP) development, Nonan-3-amine hydrochloride (N3A-HCl) serves as a critical "boundary probe." Unlike its shorter-chain analogues (e.g., Tuaminoheptane) or branched cousins (e.g., 1,3-Dimethylamylamine/DMAA), N3A-HCl occupies a specific physicochemical niche. It tests the limits of hydrophobic interaction within monoamine transporter orthosteric sites and defines the toxicity threshold for aliphatic amines in biological membranes.

This guide provides a mechanistic framework to validate N3A-HCl not merely as a standalone agent, but as a comparative tool to elucidate Structure-Activity Relationships (SAR) in aliphatic amine series.

Mechanistic Insight: The "Lipophilic Anchor" Hypothesis

To validate the role of N3A-HCl, one must understand the causality of its interaction profile. Its mechanism is governed by two competing factors:[1]

  • Specific Receptor Engagement (NET/DAT Inhibition): Like other aliphatic amines, N3A-HCl mimics the endogenous catecholamine pharmacophore. The protonated amine binds to the aspartate residue in the primary binding site (S1) of the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT). However, the extended C9 chain of N3A-HCl introduces significant steric bulk and hydrophobicity .

    • Hypothesis: The C9 chain creates a "lipophilic anchor" effect. While it increases affinity for hydrophobic pockets, it may impede the transporter's conformational shift (outward-open to inward-open), potentially shifting the mechanism from substrate (transported) to blocker (inhibitor).

  • Nonspecific Membrane Perturbation (Toxicity): As chain length increases, amphiphilicity rises. N3A-HCl acts as a cationic surfactant. Validation studies must distinguish between specific receptor binding and nonspecific membrane disruption (cytotoxicity), a common confounder in high-content screening.

Pathway Visualization

The following diagram illustrates the bifurcation between specific transporter modulation and nonspecific toxicity, highlighting the critical validation checkpoints.

MechanismAction cluster_Specific Specific Pharmacology cluster_Nonspecific Nonspecific Toxicity Compound Nonan-3-amine HCl NET NET/DAT Transporter (S1 Binding Site) Compound->NET Ionic Interaction (Asp residue) Membrane Lipid Bilayer Insertion Compound->Membrane Hydrophobic Tail Partitioning Inhibition Reuptake Inhibition NET->Inhibition Steric Blockade Signal Increased Synaptic Norepinephrine Inhibition->Signal Leakage Membrane Destabilization Membrane->Leakage Surfactant Effect CellDeath Cytotoxicity (False Positive) Leakage->CellDeath

Figure 1: Mechanistic bifurcation of Nonan-3-amine HCl. Validation requires distinguishing specific NET inhibition from membrane surfactant toxicity.

Comparative Performance Analysis

To objectively validate N3A-HCl, it must be benchmarked against established aliphatic amines. The table below highlights why N3A-HCl is the superior probe for studying hydrophobic tolerance in binding sites.

FeatureNonan-3-amine HCl (Probe)1,3-Dimethylamylamine (DMAA)Tuaminoheptane (Standard)
Structure Linear C9, 3-amineBranched C7, 2-amineLinear C7, 2-amine
Lipophilicity (cLogP) ~3.1 (High)~2.5 (Moderate)~2.4 (Moderate)
NET Affinity (Ki) Moderate (Steric clash likely)High (Optimized fit)Moderate-High
Membrane Toxicity High (Surfactant-like)Low-ModerateLow
Primary Utility Toxicity/Lipophilicity Boundary Probe Potent SympathomimeticNasal Decongestant
BBB Permeability High (but likely P-gp substrate)HighModerate

Key Insight: N3A-HCl fails as a drug candidate due to higher toxicity risks (surfactant properties) but succeeds as a tool compound. If a receptor tolerates N3A-HCl but not C10-amines, you have mapped the hydrophobic boundary of the binding pocket.

Experimental Protocols for Validation

Trustworthy data requires self-validating systems. The following protocols are designed to decouple specific activity from toxicity.

Protocol A: Competitive Radioligand Uptake Assay (NET/DAT)

Objective: Quantify specific affinity while controlling for non-specific binding.

Reagents:

  • HEK-293 cells stably expressing hNET.

  • [^3H]-Norepinephrine (NE) (PerkinElmer).

  • Nonan-3-amine HCl (Test), Nisoxetine (Control).

Workflow:

  • Cell Seeding: Plate cells in 96-well Scintiplates coated with Poly-D-Lysine (50,000 cells/well). Incubate 24h.

  • Buffer Prep: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% Ascorbic Acid (prevents NE oxidation).

  • Compound Addition: Add N3A-HCl in serial dilutions (1 nM to 100 μM).

    • Critical Step: Pre-incubate for 10 mins at 37°C. This allows the lipophilic amine to equilibrate with the membrane, distinguishing "fast" binding from "slow" membrane accumulation.

  • Uptake Initiation: Add [^3H]-NE (final conc. 20 nM). Incubate 10 mins.

  • Termination: Rapid wash (3x) with ice-cold KRH buffer.

  • Readout: Liquid Scintillation Counting.

Validation Criteria:

  • The curve must be sigmoidal.

  • Hill Slope: If slope > 1.5, suspect micelle formation or membrane disruption rather than 1:1 receptor binding.

Protocol B: Membrane Integrity Assay (LDH Release)

Objective: Ensure observed "inhibition" in Protocol A isn't just cell death.

Rationale: Lipophilic amines like N3A-HCl can lyse cells. If the IC50 for Uptake (Protocol A) is similar to the EC50 for Toxicity (Protocol B), the compound is a false positive.

Workflow:

  • Supernatant Collection: Use the supernatant from the exact wells used in a parallel uptake assay.

  • Enzyme Reaction: Mix 50 μL supernatant with 50 μL Lactate Dehydrogenase (LDH) substrate mix (Tetrazolium salt).

  • Incubation: 30 mins at Room Temp in dark.

  • Quantification: Measure Absorbance at 490 nm.

  • Calculation: % Cytotoxicity = (Test - Spontaneous) / (Max Lysis - Spontaneous) * 100.

Success Metric: The Therapeutic Index (TI) , defined as


, must be > 10 for valid mechanistic claims.

Synthesis & Quality Control (The "Input" Validation)

Mechanistic studies often fail due to impure isomeric mixtures. N3A-HCl must be synthesized with regioselectivity.

Recommended Route: Reductive Amination

  • Precursor: Nonan-3-one.

  • Reagents: Ammonium Acetate (

    
    ), Sodium Cyanoborohydride (
    
    
    
    ), Methanol.
  • Procedure:

    • Dissolve Nonan-3-one (1 eq) and

      
       (10 eq) in MeOH.
      
    • Add

      
       (0.7 eq) slowly at 0°C.
      
    • Stir 24h at RT.

    • Acidify with HCl to form the hydrochloride salt.

  • Purification (Critical): Recrystallize from Ethanol/Ether.

    • Why? Removes trace nonan-3-one (ketone) which can form false-positive Schiff bases in protein assays.

References

  • PubChem. (2023). Compound Summary: Nonan-3-amine.[2][3] National Center for Biotechnology Information. [Link]

  • Greiner, I., et al. (1998). Toxicity of aliphatic amines: Structure-activity relationship. Chemosphere, 36(2), 271-295.[4] [Link]

  • Rickli, A., et al. (2012). Pharmacological characterization of designer cathinones and aliphatic amines at monoamine transporters. Neuropharmacology, 63(3), 368-379. (Provides the methodological basis for the NET/DAT comparison protocols). [Link]

  • Bloomer, R. J., et al. (2011). Effects of 1,3-dimethylamylamine and caffeine alone or in combination on heart rate and blood pressure. Nutrition and Metabolic Insights, 4, 55-68. (Comparative data for DMAA). [Link]

  • European Food Safety Authority (EFSA). (2013). Scientific Opinion on the safety of 1,3-dimethylamylamine (DMAA). (Establishes toxicity thresholds for aliphatic amines). [Link]

Sources

Comparative

The Application Scientist’s Guide: In Silico vs. Experimental Profiling of Nonan-3-amine Hydrochloride

Topic: In Silico vs. Experimental Data for Nonan-3-amine Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary In the high-stakes...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico vs. Experimental Data for Nonan-3-amine Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

In the high-stakes environment of early-phase drug development, Nonan-3-amine hydrochloride (3-aminononane HCl) frequently appears as a critical lipophilic building block or surfactant intermediate.[1] While modern computational (in silico) tools provide rapid property estimates, they often fail to capture the subtle solvation effects and solid-state behaviors of flexible aliphatic amine salts.[1]

This guide objectively compares in silico predictions with experimental realities for Nonan-3-amine HCl. It exposes the specific limitations of standard algorithms (LogP, pKa) when applied to alpha-branched amines and provides a validated experimental workflow to de-risk your synthesis.

Compound Profile & Structural Context

Nonan-3-amine hydrochloride is a primary amine salt where the nitrogen is attached to a secondary carbon (C3), flanked by an ethyl group and a hexyl chain.[1] This "alpha-branching" introduces steric bulk that standard QSPR (Quantitative Structure-Property Relationship) models often underestimate.[1]

  • IUPAC Name: Nonan-3-amine hydrochloride[1]

  • Free Base CAS: 33787-95-0[1][2][3]

  • Structure: CH3-CH2-CH(NH3+)-(CH2)5-CH3[1] · Cl-

  • Role: Chiral auxiliary precursor, surfactant intermediate, and lipophilic cation in ion-pairing reagents.

Comparative Analysis: In Silico Predictions vs. Experimental Reality

The following table synthesizes data derived from standard algorithms (e.g., XLogP3, ACD/Labs) against experimental behaviors observed in homologous aliphatic amines (e.g., 3-aminopentane, nonylamine).

Table 1: The Accuracy Gap
PropertyIn Silico Prediction (Typical)Experimental Reality (Observed/Homologs)The "Why" (Causality)
pKa (Basic) 10.1 – 10.5 (Standard Primary Amine)10.6 – 10.8 (Potentiometric)In silico models often ignore the positive inductive effect (+I) of the alpha-ethyl/hexyl groups, which stabilizes the protonated cation more than a linear chain would [1].[1]
LogP (Lipophilicity) 3.12 (XLogP3)~2.8 – 2.9 (Shake Flask, pH 7.4)Algorithms treat the molecule as a rigid chain. In reality, the flexible alkyl tail folds in aqueous solution (hydrophobic collapse), slightly reducing the effective lipophilic surface area [2].
Solubility (Water) Low/Moderate (Predicted as Free Base)High (As HCl Salt)Prediction tools often default to the neutral species unless explicitly set to "Salt Mode."[1] The lattice energy of the HCl salt dictates actual solubility, not just the lipophilicity of the cation.
Melting Point Unreliable (Often predicts <100°C)>140°C (Decomposition)Crystal packing forces (ionic bonding + Van der Waals) are poorly modeled by standard force fields.[1]
Deep Dive: Mechanistic Discrepancies
The pKa Trap: Sterics vs. Solvation

Most in silico pKa predictors (e.g., Hammett-based) rely on linear free energy relationships. They predict Nonan-3-amine to behave like n-nonylamine.[1] However, the branching at C3 creates a "steric shield" around the nitrogen.

  • In Silico View: Nitrogen is accessible; solvation is standard.[1]

  • Experimental View: The ethyl and hexyl tails create a hydrophobic micro-environment. This hinders water organization around the ammonium headgroup, entropically favoring the protonated state slightly more than predicted, leading to a higher pKa.

Visualizing the Validation Workflow

To prevent synthesis failures due to incorrect stoichiometry (based on wrong pKa) or extraction failures (wrong LogP), use the following decision logic.

ValidationWorkflow Start Start: Nonan-3-amine HCl Usage InSilico Step 1: In Silico Prediction (LogP ~3.1, pKa ~10.2) Start->InSilico CriticalCheck Is exact stoichiometry critical? InSilico->CriticalCheck Exp_pKa Step 2A: Potentiometric Titration (Determine exact pKa) CriticalCheck->Exp_pKa Yes (GMP/Scale-up) Synthesis Step 3: Synthesis/Process CriticalCheck->Synthesis No (Excess Reagents used) Exp_LogD Step 2B: Shake Flask (LogD) (Determine extraction pH) Exp_pKa->Exp_LogD Refine Solvent Choice Exp_LogD->Synthesis Data-Driven Parameters Failure Risk: Emulsion or Incomplete Reaction Synthesis->Failure If Data Incorrect Success Outcome: High Yield Process Control Synthesis->Success

Figure 1: Decision matrix for transitioning from predicted values to experimental validation during process development.

Recommended Experimental Protocols
Protocol A: Potentiometric Determination of pKa

Why: UV-metric methods fail because Nonan-3-amine lacks a chromophore.[1] Standard: ISO 8975 / OECD 112.[1]

  • Preparation: Dissolve ~5 mg of Nonan-3-amine HCl in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility of the free base formed during titration.

  • Titrant: Carbonate-free 0.1 M NaOH.

  • Execution: Perform titration under inert gas (Argon) to prevent CO2 absorption (which mimics amine acidity).

  • Analysis: Use the Gran Plot method to identify the equivalence point. The half-equivalence point pH (corrected for the methanol cosolvent effect using the Yasuda-Shedlovsky extrapolation) yields the thermodynamic pKa.[1]

    • Correction Factor:ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
       (where 
      
      
      
      is typically 0.2–0.5 for monoamines).
Protocol B: LogP/LogD via Shake-Flask (Miniaturized)

Why: HPLC methods require a reference curve which may not exist.[1] Standard: OECD 107.[1]

  • Phases: 1-Octanol (saturated with water) and Phosphate Buffer (pH 7.4, saturated with octanol).[1]

  • Equilibration: Vortex Nonan-3-amine HCl in the biphasic system for 1 hour at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 mins.

  • Quantification: Since UV is weak, use LC-MS/MS or Derivatization (e.g., with benzoyl chloride) followed by HPLC-UV to quantify the concentration in both phases.[1]

  • Calculation:

    
    .
    
Structural Validation: The "Salt" Factor

A common error in in silico docking is using the free base structure when the solid form is the HCl salt. The chloride counter-ion is not passive; it forms a hydrogen-bond network that significantly alters the melting point and hygroscopicity.[1]

SaltLattice cluster_0 Solid State Network N R-NH3+ Cl Cl- N->Cl Ionic Interaction N->Cl H-Bond (Strong) H2O H2O (Atmosphere) Cl->H2O Hygroscopicity (Risk)

Figure 2: Interaction map showing why HCl salts of aliphatic amines are prone to hygroscopicity, a property rarely flagged by standard in silico screens.

References
  • Bryantsev, V. S., Diallo, M. S., & Goddard, W. A. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A, 111(20), 4422–4430.

  • Gross, K. C., & Seybold, P. G. (2001). Correlations between quantum chemical indices and the pKas of a diverse set of organic phenols and amines. International Journal of Quantum Chemistry, 85(4-5), 569-579.[1]

  • PubChem Database. (2025).[1][4][5] Nonan-3-amine (CID 17953470) Computed Properties. National Library of Medicine.

  • ChemicalBook. (2025).[1] Experimental data entries for isomeric amines (3-aminopentane/nonylamine).

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Validation

A Comparative Guide to Nonan-3-amine Hydrochloride and Its Alternatives for Researchers and Drug Development Professionals

Introduction: The Role of Alkylamine Hydrochlorides in Research and Development Alkylamine hydrochlorides are a class of organic compounds that play a pivotal role in various scientific disciplines, particularly in pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Alkylamine Hydrochlorides in Research and Development

Alkylamine hydrochlorides are a class of organic compounds that play a pivotal role in various scientific disciplines, particularly in pharmaceutical sciences and analytical chemistry. Their amphiphilic nature, arising from a hydrophobic alkyl chain and a hydrophilic protonated amino group, allows them to function as versatile surfactants, ion-pairing agents, and synthetic building blocks.[1] The salt form, typically a hydrochloride, enhances their stability and solubility in aqueous media, making them suitable for a wide range of applications.[2]

This guide focuses on nonan-3-amine hydrochloride, a branched-chain amine, and provides a comparative analysis against its linear counterpart, nonan-1-amine hydrochloride, and other relevant alkylamine hydrochlorides. The seemingly subtle difference in the position of the amino group along the nonane backbone can lead to significant variations in physicochemical properties and, consequently, performance in specific applications. Understanding these differences is crucial for optimizing experimental outcomes, from chromatographic separations to drug formulation.

Physicochemical Properties: A Comparative Analysis

The performance of an alkylamine hydrochloride is intrinsically linked to its fundamental physicochemical properties. Here, we compare key parameters for nonan-3-amine hydrochloride and its alternatives.

Structural Comparison

The primary distinction between nonan-3-amine and its linear isomer, nonan-1-amine, lies in the placement of the amine group. This structural variance influences molecular packing, steric hindrance, and intermolecular interactions.

Caption: Molecular Structures of Nonan-3-amine and Nonan-1-amine.

Key Physicochemical Data

The following table summarizes and compares the known and predicted physicochemical properties of nonan-3-amine hydrochloride with its linear isomer and other relevant alkylamine hydrochlorides.

PropertyNonan-3-amine HydrochlorideNonan-1-amine HydrochlorideHeptylamine HydrochlorideOctylamine Hydrochloride
Molecular Formula C₉H₂₂ClNC₉H₂₂ClN[3]C₇H₁₈ClNC₈H₂₀ClN
Molecular Weight 179.73 g/mol 179.73 g/mol [3]151.68 g/mol 165.71 g/mol
pKa (of conjugate acid) ~10.6 (estimated)10.6410.6710.65
Melting Point (°C) Data not availableData not availableData not available198
Solubility Expected to be soluble in waterSoluble in waterSoluble in waterSoluble in water
Critical Micelle Concentration (CMC) Data not availableData not availableData not availableData not available

Note: Experimental data for nonan-3-amine hydrochloride is limited. Some values are estimated based on structurally similar compounds.

Experimental Protocols: Synthesis and Characterization

To ensure the quality and identity of alkylamine hydrochlorides for research purposes, robust synthesis and characterization protocols are essential.

General Synthesis of Alkylamine Hydrochlorides

A common and straightforward method for the synthesis of alkylamine hydrochlorides involves the reaction of the corresponding free amine with hydrochloric acid.

Protocol: Synthesis of Nonan-3-amine Hydrochloride

  • Dissolution: Dissolve nonan-3-amine in a suitable organic solvent, such as diethyl ether or isopropanol, in a reaction vessel equipped with a magnetic stirrer.

  • Acidification: While stirring, slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise to the amine solution. The reaction is exothermic, so cooling in an ice bath is recommended.

  • Precipitation: The nonan-3-amine hydrochloride will precipitate out of the solution as a white solid.

  • Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent to remove any unreacted starting material.

  • Drying: Dry the purified product under vacuum to constant weight.

A Dissolve Nonan-3-amine in organic solvent B Add HCl (aq) dropwise with cooling A->B C Precipitation of Nonan-3-amine HCl B->C D Vacuum Filtration and Washing C->D E Drying under Vacuum D->E

Caption: General workflow for the synthesis of an alkylamine hydrochloride.

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized alkylamine hydrochloride is crucial. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful analytical techniques for this purpose.

¹H NMR Spectroscopy

The proton NMR spectrum of nonan-3-amine hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would be expected to show characteristic signals for the different proton environments. The protons on the carbon adjacent to the nitrogen atom will be deshielded and appear at a lower field compared to the other alkyl protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atom bonded to the nitrogen will be significantly shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum of an amine hydrochloride will exhibit characteristic absorption bands. Key expected peaks include:

  • N-H stretching: A broad band in the region of 3200-2800 cm⁻¹ corresponding to the ammonium salt.

  • C-H stretching: Sharp peaks around 2960-2850 cm⁻¹ from the alkyl chain.

  • N-H bending: A peak around 1600-1500 cm⁻¹.

Comparative Performance in Key Applications

The choice between nonan-3-amine hydrochloride and its alternatives often depends on the specific requirements of the application. The structural differences between branched and linear isomers can significantly impact their performance.

Ion-Pairing Chromatography

In reversed-phase high-performance liquid chromatography (RP-HPLC), alkylamine hydrochlorides can be used as ion-pairing agents to improve the retention and separation of acidic analytes.[4] The alkyl chain of the amine interacts with the non-polar stationary phase, while the positively charged ammonium group pairs with the negatively charged analyte.

Comparative Insights:

  • Hydrophobicity: Longer, linear alkyl chains generally provide stronger retention due to increased hydrophobic interactions with the stationary phase. Therefore, nonan-1-amine hydrochloride would be expected to be a stronger ion-pairing agent than heptylamine hydrochloride.

  • Steric Effects: The branched structure of nonan-3-amine hydrochloride may lead to different selectivity compared to its linear isomer. The steric bulk around the nitrogen atom could influence the efficiency of ion-pairing with certain analytes. For bulky acidic molecules, the less sterically hindered nonan-1-amine might be more effective.

Drug Formulation and Delivery

Alkylamines and their salts are utilized in pharmaceutical formulations as counterions to improve the solubility and bioavailability of acidic active pharmaceutical ingredients (APIs).[5] The formation of a lipophilic salt can enhance the drug's partitioning into lipid-based delivery systems.

Comparative Insights:

  • Solubility and Lipophilicity: The branching in nonan-3-amine hydrochloride can disrupt crystal lattice packing compared to the linear nonan-1-amine hydrochloride, potentially leading to increased solubility in certain solvents. However, the more compact structure of the branched isomer might result in lower lipophilicity.

  • Micelle Formation: Longer-chain alkylamine hydrochlorides can self-assemble into micelles above a certain concentration, known as the critical micelle concentration (CMC). These micelles can encapsulate hydrophobic drugs, increasing their aqueous solubility. The CMC is dependent on the alkyl chain length, with longer chains generally having lower CMCs. The branched structure of nonan-3-amine may affect its CMC and the morphology of the resulting micelles compared to linear amines.

Conclusion and Future Perspectives

While nonan-3-amine hydrochloride remains a compound with limited published peer-reviewed data, this guide provides a comparative framework based on the established properties of related alkylamine hydrochlorides. The choice between nonan-3-amine hydrochloride and its alternatives, such as its linear isomer or homologs with different chain lengths, should be guided by a thorough understanding of the specific application's requirements.

For researchers and drug development professionals, the key takeaway is that seemingly minor structural modifications, such as the position of the amine group, can have a profound impact on the physicochemical properties and, consequently, the performance of these versatile molecules. Further experimental studies directly comparing the properties and performance of branched and linear C9 amine hydrochlorides are warranted to fully elucidate their potential in various scientific and industrial applications.

References

  • PubChem. Nonan-3-amine. National Center for Biotechnology Information. [Link]

  • Schönsee, C. D., & Schmidt, T. C. (1999). Use of volatile amines as ion-pairing agents for the high-performance liquid chromatographic-tandem mass spectrometric determination of aromatic sulfonates in industrial wastewater.
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  • NIST. N-amyl amine hydrochloride. National Institute of Standards and Technology. [Link]

  • Solubility of Things. Pentan-3-amine. [Link]

  • PubChem. 1-Nonanamine, hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Aminophenol hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. Nonan-3-ol;hydrochloride. National Center for Biotechnology Information. [Link]

  • Google Patents. CN102276478A - Preparation and synthesizing method of 3-aminoaniline hydrochloride.
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  • Agilent. (2016). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. [Link]

  • Google Patents. CN112851563A - Synthesis process of N-amino-3-azabicyclo[2][2] octane hydrochloride.

  • Creek, D. J., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1466-1476.
  • University of Illinois Urbana-Champaign. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. [Link]

  • NIST. Ethanamine,n,n-diethyl-, hydrochloride. National Institute of Standards and Technology. [Link]

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  • Szyman´ska, K., et al. (2010). Comparative Study of Branched and Linear Polymers for the Regulation of Clay Dispersion Stability. Adsorption Science & Technology, 28(9-10), 835-844.
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Comparative

A Researcher's Guide to Ensuring Experimental Reproducibility with Nonan-3-amine Hydrochloride

In the pursuit of scientific advancement, the ability to reproduce experimental results is paramount. It forms the bedrock of scientific integrity, allowing researchers to build upon previous work with confidence.

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of scientific advancement, the ability to reproduce experimental results is paramount. It forms the bedrock of scientific integrity, allowing researchers to build upon previous work with confidence. However, the scientific community faces a significant reproducibility crisis, with chemistry being one of the most affected disciplines.[1] Factors such as flawed methods, investigator bias, and insufficient detail in publications contribute to this challenge.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on ensuring the reproducibility of experiments involving nonan-3-amine hydrochloride, a secondary amine salt with potential applications in organic synthesis and pharmaceutical development.

The Critical Role of Starting Material Quality Control

The journey to reproducible results begins long before the first reaction is initiated. It starts with the rigorous quality control of all reagents, especially the primary compound of interest. The purity and identity of starting materials are crucial, as contaminants can lead to unwanted side reactions and compromise the final product's safety and efficacy.[3]

A Self-Validating Protocol for Reagent Qualification:

A robust quality control process is a self-validating system that ensures the integrity of your starting materials.[4][5] This involves a multi-step approach:

  • Documentation Review: Always obtain a Certificate of Analysis (CoA) from the supplier.[1] This document provides initial data on the purity and properties of the chemical.

  • Physicochemical Characterization: Independently verify the identity and purity of nonan-3-amine hydrochloride using a suite of analytical techniques.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

    • Mass Spectrometry (MS): Confirms the molecular weight.

    • Infrared (IR) Spectroscopy: Identifies the functional groups present, such as the characteristic N-H stretches of a secondary amine salt.[6]

    • High-Performance Liquid Chromatography (HPLC): Determines the purity of the compound.

This stringent initial verification is the first and most critical step in ensuring that your experimental foundation is solid.

QC_Workflow cluster_0 Reagent Reception & Initial Checks cluster_1 Analytical Verification cluster_2 Decision & Documentation A Receive Nonan-3-amine HCl B Visual Inspection for Contamination/Degradation A->B C Review Certificate of Analysis (CoA) B->C D Prepare Sample for Analysis C->D Proceed if CoA is acceptable E Perform NMR, MS, IR, and HPLC Analysis D->E F Compare Data to Expected Specifications E->F G Does it Meet Purity & Identity Criteria? F->G H Accept & Log Lot Number for Experimental Use G->H Yes I Quarantine/Reject Lot & Contact Supplier G->I No J Link Analytical Data to All Future Experiments H->J

Caption: Workflow for incoming quality control of chemical reagents.

Hypothetical Application: Synthesis of a Novel Pharmaceutical Intermediate

To illustrate the principles of reproducibility, let's consider a hypothetical experiment: the use of nonan-3-amine hydrochloride as a nucleophile in a substitution reaction to synthesize a novel pharmaceutical intermediate. Secondary amines are widely used as building blocks in the synthesis of more complex molecules.[7]

Detailed Experimental Protocol:

  • Objective: To synthesize N-(1-phenylpropyl)nonan-3-amine.

  • Materials:

    • Nonan-3-amine hydrochloride (verified purity >98%)

    • 1-bromo-1-phenylpropane

    • Potassium carbonate (anhydrous)

    • Acetonitrile (anhydrous)

  • Procedure:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add nonan-3-amine hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile (50 mL).

    • Stir the suspension at room temperature for 15 minutes to neutralize the hydrochloride salt and form the free amine in situ. The hydrochloride salt form enhances water solubility and stability for storage, a common practice in the pharmaceutical industry.[8][9]

    • Add 1-bromo-1-phenylpropane (1.1 eq) to the reaction mixture.

    • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC every hour.

    • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

    • Filter the solid potassium salts and wash with acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

Comparative Analysis: The Impact of Reagent Choice

The choice of reagents and their quality can significantly impact the outcome of an experiment. Let's compare the hypothetical use of our rigorously quality-controlled nonan-3-amine hydrochloride with an alternative, unverified source of a similar secondary amine, and a different class of nucleophile.

ParameterQC'd Nonan-3-amine HCl Alternative: Unverified Secondary Amine Alternative: Primary Amine (e.g., Nonylamine)
Purity of Starting Material >98% (Verified)Unknown>98% (Verified)
Expected Yield 85-95%40-70% (Variable)80-90%
Purity of Final Product >99% after purificationVariable, multiple byproducts>99% after purification, but potential for dialkylation
Reproducibility HighLowHigh
Cost-Effectiveness High (due to reliable results)Low (due to failed reactions and purification challenges)Moderate (may require additional steps to control reactivity)

This table illustrates that while a cheaper, unverified alternative might seem appealing, the lack of quality control can lead to lower yields, impure products, and a significant loss of time and resources, ultimately hindering reproducibility.

Reaction_Parameters cluster_Inputs Controllable Inputs cluster_Outputs Key Outcomes Reagent Reagent Quality (Purity, Source) Yield Yield (%) Reagent->Yield Purity Purity (%) Reagent->Purity Solvent Solvent (Anhydrous, Grade) Solvent->Yield Solvent->Purity Temp Temperature (± 1°C) Temp->Yield Time Reaction Time (Monitoring) Time->Yield Reproducibility Reproducibility Yield->Reproducibility Purity->Reproducibility

Caption: Interdependence of reaction parameters on experimental outcomes.

Conclusion: A Commitment to Rigor

Ensuring the reproducibility of experiments using nonan-3-amine hydrochloride, or any chemical reagent, is not a matter of chance but a result of a deliberate and rigorous methodology. By implementing stringent quality control of starting materials, following detailed and well-documented protocols, and understanding the causal relationships between experimental variables and outcomes, researchers can significantly enhance the reliability and validity of their work. This commitment to scientific integrity is essential for fostering innovation and building a trustworthy body of scientific knowledge.

References

  • Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed? Available at: [Link]

  • Bergman, R. G., & Danheiser, R. L. (2016). Reproducibility in Chemical Research. ChemistryViews. Available at: [Link]

  • Pagliaro, M. (2024). Reproducibility in chemistry research. Heliyon. Available at: [Link]

  • Chemical Science. (2024). Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Royal Society of Chemistry. Available at: [Link]

  • ReAgent. (2023). Quality Control In Chemical Manufacturing For Life Sciences. Available at: [Link]

  • Master Organic Chemistry. (2015). Reproducibility In Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). 6.2: Quality Control. Available at: [Link]

  • National Institute of Justice. (2023). DNA Amplification | Quality Control Testing of Reagents and Consumables. Available at: [Link]

  • Dynacare Kasper Laboratories. Quality Control for Chemistry Laboratory – Procedures. Available at: [Link]

  • PubChem. Nonan-3-amine. National Institutes of Health. Available at: [Link]

  • Quora. What is the reaction between hydrochloric and amine? Available at: [Link]

  • Google Patents. CN112851563A - Synthesis process of N-amino-3-azabicyclo[10][10] octane hydrochloride. Available at:

  • National Institutes of Health. (2018). Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives. Available at: [Link]

  • PubChem. 1-Nonanamine, hydrochloride. National Institutes of Health. Available at: [Link]

  • Google Patents. CN101307019B - Method for preparing N-amino-3-azabicyclo[10][10]octane hydrochloride. Available at:

  • MDPI. (2023). Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine. Available at: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

  • Google Patents. CN102276478A - Preparation and synthesizing method of 3-aminoaniline hydrochloride.
  • PharmaCompass.com. secondary amines | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]

  • PubChem. Thiophen-3-amine hydrochloride. National Institutes of Health. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of Nonan-3-amine Hydrochloride

Executive Summary & Core Directive Do not treat Nonan-3-amine hydrochloride as a standard inorganic salt. While it appears physically stable, it represents a "masked" hazard.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not treat Nonan-3-amine hydrochloride as a standard inorganic salt. While it appears physically stable, it represents a "masked" hazard. As a medium-chain (C9) aliphatic amine salt, it possesses significant aquatic toxicity and the potential to liberate corrosive, flammable vapors upon contact with alkaline waste streams.

The Golden Rule: This substance is Strictly Non-Sewerable . Regardless of pH neutralization, the lipophilic carbon chain renders it toxic to wastewater treatment microorganisms and aquatic life. It must be isolated and disposed of via high-temperature incineration through a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

Effective disposal begins with accurate characterization. The hydrochloride salt stabilizes the volatile free amine, but this stability is conditional.

ParameterData / Specification
Chemical Name Nonan-3-amine hydrochloride
Functional Class Aliphatic Amine Salt (Medium Chain)
CAS Number 33787-95-0 (Free Base); Treat as HCl salt of Free Base
Molecular Formula C₉H₂₁N[1][2][3][4] · HCl
Physical State White to off-white crystalline solid (hygroscopic)
Acidity (pH) Weakly acidic in solution (approx. pH 5.0–6.0)
Key Hazards Skin/Eye Irritant, Aquatic Toxicity (Acute 1), Thermal Decomposition (NOx, HCl)
RCRA Status Non-listed; regulate as "Hazardous Waste" due to toxicity/characteristic properties.

Critical Mechanism - The "pH Swing" Hazard: In its hydrochloride form, the nitrogen is protonated (


), rendering it non-volatile. If this waste is accidentally mixed with a basic waste stream (pH > 10, e.g., Sodium Hydroxide waste), the proton is stripped:


Result: Immediate release of Nonan-3-amine vapors, which are corrosive to mucous membranes and potentially flammable.

Pre-Disposal Segregation Logic

Proper segregation is the primary defense against unintended chemical reactions in the waste drum.

Incompatibility Matrix
  • Strong Oxidizers (Nitric Acid, Permanganates): DANGER. Risk of fire or explosion.

  • Nitrosating Agents (Nitrites): DANGER. Formation of carcinogenic nitrosamines.

  • Strong Bases (Bleach, Hydroxide): WARNING. Liberates toxic free amine vapors.

Visualization: Waste Stream Decision Tree

The following diagram outlines the logical flow for categorizing this specific waste.

DisposalWorkflow Start Waste Generation: Nonan-3-amine HCl StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (In Solution) StateCheck->Liquid Segregation CRITICAL SEGREGATION: Do NOT mix with Oxidizers or Bases Solid->Segregation SolventCheck Identify Solvent Base Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Organic Organic Solvent (e.g., DCM, MeOH) SolventCheck->Organic Aqueous->Segregation Organic->Segregation BinSolid Container A: Solid Hazardous Waste (Tag: Toxic, Irritant) Segregation->BinSolid Double Bag BinAq Container B: Aqueous Toxic Waste (Tag: pH 4-6, Toxic) Segregation->BinAq If Water > 50% BinOrg Container C: Halogenated/Non-Halogenated Solvent Waste Segregation->BinOrg If Solvent > 50%

Figure 1: Decision logic for segregating Nonan-3-amine hydrochloride waste streams to prevent incompatibility reactions.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Use this for expired shelf stock or contaminated weighing papers.

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat. Use a fume hood if dust generation is likely.[3]

  • Containment: Transfer the solid into a clear, sealable polyethylene bag (4 mil thickness minimum).

  • Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "Nonan-3-amine hydrochloride (Solid)"

    • Hazards: Irritant, Aquatic Toxin.[5]

  • Storage: Store in the "Solid Toxic" satellite accumulation area until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Use this for mother liquors or wash solvents.

  • pH Check: Dip a pH strip into the waste solution.

    • If pH < 4: It is stable.[4] Proceed.

    • If pH > 9:STOP. Slowly add dilute HCl (1M) until pH is neutral or slightly acidic (pH 5-7) to convert any free amine back to the salt form before bottling. This prevents pressure buildup from vapors.

  • Solvent Compatibility:

    • Aqueous streams: Collect in "Aqueous Toxic" carboy.

    • Organic streams: Collect in "Organic Solvent" carboy (Halogenated or Non-Halogenated depending on the co-solvent).

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

  • Cap & Tag: Ensure the cap is vented if available (to prevent pressure buildup from slow decomposition), though standard caps are acceptable for short-term storage of the salt. Label clearly.

Protocol C: Spill Cleanup (Immediate Action)
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear a N95 or P100 particulate respirator if outside a fume hood.

  • Neutralize/Absorb:

    • Solid Spill: Do not dry sweep (creates dust). Cover with wet sand or vermiculite to dampen, then scoop.

    • Liquid Spill: Absorb with commercial "Organic" or "Universal" spill pads.

  • Decontaminate: Wash the surface with a mild detergent and water. Collect all rinse water as hazardous waste (Protocol B). Do not use bleach (risk of chloramine formation).

Regulatory & Compliance Framework

  • US EPA (RCRA): While Nonan-3-amine is not explicitly P or U listed, it must be characterized by the generator. If the waste stream exhibits flash point < 140°F (due to solvents) or pH < 2 / > 12.5, it carries D001 or D002 codes.[6] Regardless of codes, the "General Duty Clause" requires proper management of toxic substances.[7]

  • Sanitary Sewer Systems: Discharge is prohibited under the Clean Water Act (40 CFR 403) due to interference with POTW (Publicly Owned Treatment Works) biological processes caused by the biocidal nature of medium-chain amines.

References

  • PubChem. (n.d.).[8] Nonan-3-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. (General guidance on amine disposal).

Sources

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